molecular formula C14H10BrN B114993 4-(2-Bromomethylphenyl)benzonitrile CAS No. 146534-79-4

4-(2-Bromomethylphenyl)benzonitrile

Cat. No.: B114993
CAS No.: 146534-79-4
M. Wt: 272.14 g/mol
InChI Key: ATZRSESSYSPQTH-UHFFFAOYSA-N
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Description

4-(2-Bromomethylphenyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRSESSYSPQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573244
Record name 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146534-79-4
Record name 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, a biphenylcarbonitrile derivative, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
IUPAC Name 4-[2-(bromomethyl)phenyl]benzonitrile[1]
Synonyms 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile, this compound[1]
CAS Number 146534-79-4[1]
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Boiling Point 411.836 °C at 760 mmHg[2]
Density 1.435 g/cm³[2]
Appearance Not explicitly stated, but related compounds are white to off-white crystalline solids.
Solubility Soluble in organic solvents such as ethyl acetate and methylcyclohexane (based on synthesis protocols).
Computed Properties

The following table lists computed physicochemical properties that are valuable in predicting the behavior of the compound in various systems, including biological environments.

PropertyValueSource
XLogP3 3.8PubChem[1]
Monoisotopic Mass 270.99966 DaPubChem[1]
Topological Polar Surface Area 23.8 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]
Formal Charge 0PubChem[1]
Complexity 259PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 0PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]

Spectroscopic Properties

No experimentally derived ¹H NMR, ¹³C NMR, or IR spectra for this compound (CAS 146534-79-4) were found in the reviewed literature and databases. The following are expected spectral characteristics based on the molecule's structure.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Characteristics:

  • Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The splitting patterns would be complex due to coupling between adjacent protons.

  • Benzylic Protons (-CH₂Br): A singlet peak expected around 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl group.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Characteristics:

  • Aromatic Carbons (Ar-C): Multiple signals in the range of 120-145 ppm.

  • Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.

  • Benzylic Carbon (-CH₂Br): A signal in the range of 30-35 ppm.

Expected IR (Infrared) Spectroscopy Characteristics:

  • C≡N Stretch: A sharp, medium intensity absorption band around 2220-2240 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: An absorption band in the 500-600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 4-(2-methylphenyl)benzonitrile. The following protocol is adapted from patent literature, which describes a robust and high-yield process.

Reaction Scheme:

G cluster_0 Synthesis of this compound reactant 4-(2-methylphenyl)benzonitrile product This compound reactant->product Bromination reagents NaBrO₃, NaHSO₃ Ethyl Acetate / Water reagents->product

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Methodology:

  • Materials:

    • 4-methyl-[1,1'-biphenyl]-2'-carbonitrile (precursor)

    • Sodium bromate (NaBrO₃)

    • Sodium hydrogen sulfite (NaHSO₃)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a reaction vessel, dissolve 1.35 g (9 mmol) of sodium bromate in 4.5 ml of water.

    • To this solution, add a solution of 0.58 g (3 mmol) of 4-methyl-[1,1'-biphenyl]-2'-carbonitrile dissolved in 6 ml of ethyl acetate.

    • Cool the mixture and, over a period of 15 minutes, add a solution of 0.93 g (9 mmol) of sodium hydrogen sulfite in 9 ml of water.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The resulting suspension is then filtered to isolate the solid product.

    • The collected solid is washed and dried to yield 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.

  • Yield: This method has been reported to produce a yield of approximately 93%.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the two key functional groups: the bromomethyl group and the nitrile group.

  • Bromomethyl Group: The C-Br bond in the benzylic position is relatively weak, making the bromine a good leaving group. This allows for facile nucleophilic substitution reactions, which is the primary mode of its reactivity in the synthesis of pharmaceutical agents.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. In the context of drug synthesis, it often serves as a precursor to a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug molecules.

Role in the Synthesis of Valsartan

A prominent application of this compound is as a key starting material in the synthesis of Valsartan , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.

The synthesis of Valsartan from this compound involves two main transformations:

  • N-alkylation: The bromomethyl group of this compound is used to alkylate the amino group of L-valine methyl ester. This is a nucleophilic substitution reaction where the nitrogen atom of the amino acid derivative attacks the benzylic carbon, displacing the bromide ion.

  • Tetrazole Formation: The nitrile group of the resulting intermediate is then converted into a tetrazole ring. This is often achieved by reaction with an azide source, such as sodium azide or an organotin azide.

The following diagram illustrates the workflow for the synthesis of a key intermediate of Valsartan starting from this compound.

G cluster_1 Workflow for Valsartan Intermediate Synthesis start Start with This compound step1 Condensation (N-alkylation) in the presence of a base start->step1 reagent1 L-valine methyl ester hydrochloride reagent1->step1 intermediate N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester step1->intermediate step2 Acylation with Valeryl Chloride intermediate->step2 acylated_intermediate N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester step2->acylated_intermediate step3 Tetrazole formation (e.g., with tri-n-butyltin azide) acylated_intermediate->step3 valsartan_precursor Valsartan Precursor step3->valsartan_precursor

Figure 2: Key steps in the synthesis of a Valsartan precursor from this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the pharmaceutical industry. Its utility is well-demonstrated in the synthesis of the widely used antihypertensive drug, Valsartan. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe use in research and development, particularly in the field of medicinal chemistry. Further research into its applications may unveil new synthetic pathways and lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4-(2-Bromomethylphenyl)benzonitrile (CAS: 146534-79-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, with the CAS number 146534-79-4, is a biphenylbenzonitrile derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the bromomethyl and nitrile functional groups. The biphenyl scaffold is a common structural motif in many biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aimed at supporting research and development endeavors.

Physicochemical Properties

The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the available data for this compound.

PropertyValueSource
CAS Number 146534-79-4[1]
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Density 1.435 g/cm³[2]
Boiling Point 411.836 °C at 760 mmHg[2]
Melting Point Not available[2]
IUPAC Name 4-(2-(bromomethyl)phenyl)benzonitrile[1]
Synonyms 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile, 4-[2-(Bromomethyl)phenyl]benzonitrile[1]

Note: The melting point for the isomeric compound 4-(Bromomethyl)benzonitrile (CAS: 17201-43-3) is 115-117 °C and should not be confused with the title compound.[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the bromination of the corresponding methyl-biphenyl precursor. The bromomethyl group is a reactive handle for various nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for further chemical modification.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, a synonym of the target compound.[4]

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile

  • Brominating agent (e.g., N-bromosuccinimide)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous solutions for workup (e.g., sodium bicarbonate, water)

Procedure:

  • In a reaction vessel, dissolve 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile in an appropriate organic solvent such as dichloromethane.

  • Add the brominating agent (e.g., N-bromosuccinimide) to the solution.

  • Introduce a catalytic amount of a radical initiator (e.g., AIBN).

  • The reaction mixture is then subjected to conditions that promote radical bromination, such as heating under reflux or irradiation with light, for a sufficient period to ensure completion of the reaction.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed sequentially with an aqueous solution of sodium bicarbonate and water to remove any unreacted brominating agent and water-soluble byproducts.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity Profile

The presence of the bromomethyl group makes this compound a versatile intermediate for introducing the 2-(4-cyanophenyl)benzyl moiety into various molecular scaffolds. It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The nitrile group is also a valuable functional group that can be transformed into other functionalities, further expanding its synthetic utility.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule, namely the biphenyl and benzonitrile groups, are prevalent in a variety of pharmacologically active compounds.[5][6]

  • Biphenyl Moiety: The biphenyl scaffold is a key structural element in numerous drugs, including the angiotensin II receptor blocker Telmisartan and some non-steroidal anti-inflammatory drugs (NSAIDs). Its conformational flexibility allows it to adapt to the binding sites of various biological targets. Biphenyl compounds have also been investigated as muscarinic receptor antagonists.[7]

  • Benzonitrile Moiety: The nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[5] Benzonitrile derivatives are integral to the synthesis of a wide array of therapeutic agents.[6]

Given these characteristics, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as cardiovascular disease, inflammation, and oncology. Its utility lies in its ability to be incorporated into larger, more complex molecules through the reactive bromomethyl handle.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile bromination Bromination with NBS/AIBN in Dichloromethane start->bromination 1. wash Aqueous Wash (NaHCO3, H2O) bromination->wash 2. dry Drying (Na2SO4) wash->dry 3. evap Solvent Evaporation dry->evap 4. purify Recrystallization or Column Chromatography evap->purify 5. product This compound purify->product 6.

Caption: General synthesis workflow for this compound.

Potential Therapeutic Areas

This diagram illustrates the logical relationship between the structural features of this compound and its potential, inferred therapeutic applications based on the known activities of related compounds.

G Inferred Therapeutic Potential of this compound Derivatives cluster_compound Core Structure cluster_features Key Structural Moieties cluster_applications Potential Therapeutic Areas (Inferred) compound This compound biphenyl Biphenyl Scaffold compound->biphenyl contains benzonitrile Benzonitrile Group compound->benzonitrile contains cardio Cardiovascular Diseases (e.g., Angiotensin II Receptor Blockers) biphenyl->cardio associated with inflammation Anti-inflammatory Agents biphenyl->inflammation associated with cns CNS Disorders (e.g., Muscarinic Receptor Antagonists) biphenyl->cns associated with benzonitrile->cardio found in drugs for oncology Oncology benzonitrile->oncology found in drugs for

Caption: Inferred therapeutic potential based on structural motifs.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its well-defined structure and the presence of two reactive functional groups make it an attractive starting material for the creation of diverse and complex molecular architectures. While direct biological data for this specific compound is limited, the known pharmacological importance of the biphenyl and benzonitrile moieties suggests that derivatives of this compound could be promising candidates for future therapeutic development. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

Molecular weight of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(2-Bromomethylphenyl)benzonitrile

Introduction

This compound is a biphenyl compound characterized by the presence of a bromomethyl group on one phenyl ring and a nitrile functional group on the other. This bifunctional architecture makes it a valuable intermediate in organic synthesis and a building block for more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential utility in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Weight 272.14 g/mol [1]
Molecular Formula C₁₄H₁₀BrN[1]
IUPAC Name 4-[2-(bromomethyl)phenyl]benzonitrile[1]
CAS Number 146534-79-4[1]
Canonical SMILES C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N[1]
Synonyms 4-[2-(Bromomethyl)phenyl]benzonitrile, 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile[1]

Experimental Protocols: Proposed Synthesis

Objective: To synthesize this compound via a Suzuki cross-coupling reaction.

Materials:

  • 4-Cyanophenylboronic acid

  • 1-Bromo-2-(bromomethyl)benzene

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate, Potassium phosphate)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • Reaction Setup: A three-neck round-bottom flask is charged with 4-cyanophenylboronic acid (1.0 equivalent), 1-bromo-2-(bromomethyl)benzene (1.1 equivalents), and a suitable base such as sodium carbonate (2.0 equivalents).

  • Solvent Addition: A degassed solvent mixture, such as 2:1 toluene/water, is added to the flask to dissolve the reactants.

  • Catalyst Introduction: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) is added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_workflow Proposed Synthetic Workflow Reactants Reactants (4-Cyanophenylboronic acid, 1-Bromo-2-(bromomethyl)benzene) Setup Reaction Setup (Catalyst, Base, Solvent) Reactants->Setup Combine Coupling Suzuki Coupling (Heat, Inert Atmosphere) Setup->Coupling Initiate Workup Aqueous Work-up & Extraction Coupling->Workup Quench Purification Column Chromatography Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Purify

Caption: A proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structure is of significant interest to researchers and drug development professionals for several reasons:

  • Synthetic Intermediate: The presence of two reactive sites—the bromomethyl group and the nitrile—makes it a versatile intermediate. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

  • Pharmaceutical Scaffolding: Benzonitrile-containing compounds are prevalent in medicinal chemistry. Over 30 pharmaceuticals containing a nitrile group are prescribed for a wide range of conditions.[2] The nitrile can act as a bioisostere for other functional groups or engage in specific dipole interactions within enzyme active sites.[2]

  • Precursor for Drug Analogs and Impurities: A related isomer, 2-(4-Bromomethylphenyl)benzonitrile, is known as an impurity reference material for Losartan, an angiotensin II receptor antagonist used to treat hypertension.[3] This highlights the relevance of bromomethylphenyl benzonitrile structures in the synthesis and quality control of active pharmaceutical ingredients (APIs).

G cluster_logical Logical Role in Chemical Science Core This compound (Bifunctional Intermediate) App1 Pharmaceutical Development (e.g., API Synthesis, Impurity Standards) Core->App1 App2 Organic Synthesis (Building Block) Core->App2 App3 Materials Science (e.g., Ligand Synthesis) Core->App3 Complex Complex Molecular Architectures App1->Complex App2->Complex Leads to App3->Complex

Caption: Logical relationships of this compound as a chemical intermediate.

Conclusion

This compound is a strategically important chemical compound whose value lies in its versatility as a synthetic intermediate. Its distinct reactive handles—the electrophilic bromomethyl group and the modifiable nitrile—provide chemists with a powerful tool for constructing complex molecular frameworks. While direct applications are still emerging, its structural relationship to pharmaceutical impurities and the established importance of the benzonitrile pharmacophore underscore its potential for future applications in drug discovery and materials science. The proposed synthetic route via Suzuki coupling offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties.

References

Synthesis of 4-(2-Bromomethylphenyl)benzonitrile from 2-methylbiphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Bromomethylphenyl)benzonitrile from 2-methylbiphenyl-4-carbonitrile. The core of this transformation is a benzylic bromination reaction, a fundamental process in organic synthesis for the functionalization of methyl groups attached to aromatic rings. This guide details the reaction mechanism, provides a specific experimental protocol, and presents the expected quantitative data. Visual diagrams are included to illustrate the reaction pathway and the experimental workflow, adhering to best practices for clarity and data presentation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, where biphenyl derivatives are crucial structural motifs.

Introduction

Biphenyl derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and other functional molecules. The targeted introduction of reactive functional groups, such as a bromomethyl group, onto the biphenyl scaffold is a critical step in the elaboration of these molecules. The synthesis of this compound from 2-methylbiphenyl-4-carbonitrile is a prime example of such a strategic functionalization. This conversion is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler reaction, which selectively brominates the benzylic position.

Reaction Mechanism and Pathway

The synthesis proceeds via a free-radical bromination of the benzylic methyl group of 2-methylbiphenyl-4-carbonitrile. The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating or irradiation. The resulting radicals abstract a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then propagate the chain reaction.

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2-methylbiphenyl-4-carbonitrile 2-methylbiphenyl-4-carbonitrile This compound This compound 2-methylbiphenyl-4-carbonitrile->this compound + NBS, AIBN, Heat NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide AIBN AIBN (Initiator) Solvent Carbon Tetrachloride (CCl4) Heat Reflux

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for benzylic bromination and is tailored for the synthesis of this compound.

Materials:

  • 2-methylbiphenyl-4-carbonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbiphenyl-4-carbonitrile (1.0 eq.) in anhydrous carbon tetrachloride (approx. 15-20 mL per gram of starting material).

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS, 1.1-1.2 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, approx. 0.02-0.05 eq.).

  • Reaction Execution: The reaction mixture is heated to reflux (the boiling point of CCl4 is approximately 77°C) with vigorous stirring. The reaction is monitored for its progression. A common indication of the reaction's progress is the succinimide by-product, which is less dense than CCl4 and will float to the surface upon formation.[1] The reaction is typically continued for several hours (e.g., 4-8 hours).

  • Work-up: After the reaction is complete (as determined by an appropriate monitoring technique such as TLC or the consumption of the starting material), the mixture is cooled to room temperature. The solid succinimide by-product is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis based on similar reported reactions.

ParameterValueReference
Starting Material 2-methylbiphenyl-4-carbonitrile-
Reagents N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN)[2]
Solvent Carbon Tetrachloride (CCl4)[1]
Reaction Temperature Reflux (~77°C)[1]
Reaction Time 4-8 hours[3]
Yield 70-90% (expected)[3]
Purity >95% (after recrystallization)-

Note: The yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve 2-methylbiphenyl-4-carbonitrile in CCl4 start->setup add_reagents Add Reagents: - N-Bromosuccinimide (NBS) - AIBN (catalyst) setup->add_reagents reflux Heat to Reflux (approx. 77°C) add_reagents->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Succinimide cool->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify Purify by Recrystallization concentrate->purify characterize Characterize Product (e.g., NMR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis and purification.

Safety Considerations

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride (CCl4) is a toxic and environmentally hazardous solvent. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the reaction should be conducted in a fume hood. Consider replacing CCl4 with a less hazardous solvent if possible, though this may require optimization of the reaction conditions.

  • AIBN can decompose vigorously upon heating. It should be stored and handled according to safety guidelines.

  • The reaction should be performed behind a safety shield.

Conclusion

The synthesis of this compound from 2-methylbiphenyl-4-carbonitrile via a Wohl-Ziegler bromination is a robust and efficient method for introducing a key functional handle onto the biphenyl core. This technical guide provides the necessary details for researchers to successfully perform this synthesis, from the underlying mechanism to a practical experimental protocol. The provided data and workflow diagrams are intended to facilitate the planning and execution of this important chemical transformation in a research and development setting.

References

A Technical Guide to the Spectroscopic Analysis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Compound Information
  • Compound Name: 4-(2-Bromomethylphenyl)benzonitrile

  • Synonyms: 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile

  • Molecular Formula: C₁₄H₁₀BrN[1]

  • Molecular Weight: 272.14 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.7 - 7.9Multiplet4HAromatic Protons (cyanophenyl group)
~ 7.3 - 7.6Multiplet4HAromatic Protons (bromomethylphenyl group)
~ 4.5 - 4.7Singlet2H-CH₂Br (Bromomethyl group)

Prediction Basis: The aromatic region (7.3-7.9 ppm) is expected to show complex multiplets due to the coupling of protons on the two phenyl rings. The protons on the benzonitrile ring are likely to be further downfield due to the electron-withdrawing nature of the nitrile group. The benzylic protons of the bromomethyl group are expected to appear as a singlet in the range of 4.5-4.7 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 140 - 145Quaternary Carbon (C-C bridge)
~ 135 - 140Quaternary Carbon (C-C bridge)
~ 132 - 133Aromatic Carbons (cyanophenyl group)
~ 128 - 131Aromatic Carbons
~ 125 - 128Aromatic Carbons
~ 118 - 120Nitrile Carbon (-C≡N)
~ 110 - 115Quaternary Carbon (C-CN)
~ 30 - 35Methylene Carbon (-CH₂Br)

Prediction Basis: The chemical shifts are estimated based on typical values for substituted biphenyl systems. The nitrile carbon is expected around 118-120 ppm, and the carbon attached to the nitrile group will be in the 110-115 ppm range. The carbon of the bromomethyl group should appear around 30-35 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3100 - 3000C-H stretch (Aromatic)
~ 2230 - 2210C≡N stretch (Nitrile)
~ 1600 - 1450C=C stretch (Aromatic ring)
~ 1250 - 1200C-H in-plane bending
~ 850 - 750C-H out-of-plane bending (Aromatic)
~ 700 - 600C-Br stretch

Prediction Basis: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230-2210 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
271/273[M]⁺˙ (Molecular ion peak with bromine isotopes)
192[M - Br]⁺
165[M - CH₂Br]⁺

Prediction Basis: The mass spectrum is expected to show a characteristic molecular ion peak cluster at m/z 271 and 273 in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine radical (Br•) to give a fragment at m/z 192, and the loss of the bromomethyl radical (•CH₂Br) to give a fragment at m/z 165.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the solid is fully dissolved.

  • Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2]

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: The ATR accessory or the KBr pellet is placed in the sample compartment of an FTIR spectrometer. A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first, followed by the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed. For a compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.[2]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Chemical Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Information (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Groups (-C≡N, C-Br, Aromatic) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, experimental verification of these predicted data is essential.

References

Technical Guide: Solubility Profiling of 4-(2-Bromomethylphenyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound 4-(2-Bromomethylphenyl)benzonitrile in various organic solvents. Due to the limited availability of public data on the solubility of this specific compound, this document focuses on establishing robust experimental protocols and data presentation frameworks to enable researchers to generate and interpret high-quality solubility data.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a bromomethyl and a nitrile group. These functional groups suggest its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An understanding of its solubility in a range of organic solvents is critical for its application in chemical synthesis, purification, formulation, and biological screening.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₁₄H₁₀BrNPubChem
Molecular Weight 272.14 g/mol PubChem
XLogP3 3.8PubChem
Boiling Point 411.8 °C at 760 mmHgChemSrc[1]
Density 1.435 g/cm³ChemSrc[1]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of this compound, progressing from qualitative assessment to precise quantitative measurement.

G cluster_0 Phase 1: Qualitative & Semi-Quantitative Screening cluster_1 Phase 2: Quantitative Solubility Determination cluster_2 Phase 3: Analysis & Data Reporting A Initial Solvent Screening (e.g., 'like dissolves like') B Small-Scale Solubility Test (mg/mL estimation) A->B Select promising solvents C Thermodynamic Solubility (Shake-Flask Method) B->C Proceed with selected solvents D Kinetic Solubility (DMSO Co-solvent Method) B->D For high-throughput needs E Concentration Measurement (HPLC, UV-Vis) C->E D->E F Data Tabulation & Analysis E->F

Caption: Workflow for solubility determination of this compound.

Experimental Protocols

The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of the compound and is considered the "gold standard".

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., acetonitrile, dichloromethane, ethanol, ethyl acetate, methanol, tetrahydrofuran, toluene)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 to 72 hours).

  • After the incubation period, allow the vial to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.2. Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery and screening.

Objective: To measure the solubility of a compound that is first dissolved in an organic co-solvent (typically DMSO) and then introduced into an aqueous or organic medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • Microtiter plates (96-well)

  • Plate shaker

  • Nephelometer or UV plate reader

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Dispense the selected organic solvents into the wells of a microtiter plate.

  • Add a small volume of the DMSO stock solution to the solvent-containing wells.

  • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the solutions in each well using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility limit.

  • Alternatively, for a direct concentration measurement, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a UV plate reader.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method
[e.g., Acetonitrile][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Dichloromethane][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Ethanol][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Ethyl Acetate][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Methanol][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Tetrahydrofuran][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Toluene][Experimental Value][Calculated Value]Shake-Flask, HPLC-UV

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The following diagram illustrates the relationship between solute and solvent polarity, which is a key factor in predicting solubility.

G cluster_solute Solute: this compound cluster_solvent Solvent Polarity S Moderately Polar (due to -CN and -CH2Br) P Polar Solvents (e.g., Methanol, Acetonitrile) S->P Good Solubility Expected NP Nonpolar Solvents (e.g., Toluene, Hexane) S->NP Poor Solubility Expected

Caption: Predicted solubility based on polarity matching.

Conclusion

This guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. By following the outlined experimental workflows and protocols, researchers can generate reliable and reproducible data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and preparing solutions for further chemical and biological studies. Given the absence of published data, the experimental determination of these solubility parameters is a critical step in unlocking the full potential of this compound in research and development.

References

Technical Guide: Stability and Storage of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the stability and storage conditions for 4-(2-Bromomethylphenyl)benzonitrile based on available safety data sheets, general chemical principles, and regulatory guidelines. As of the compilation of this guide, specific, peer-reviewed quantitative stability studies for this compound are not extensively available in the public domain. The experimental protocols described are based on established guidelines from the International Council for Harmonisation (ICH) and represent standard methodologies for assessing the stability of a new chemical entity. Researchers must conduct their own specific stability studies to establish definitive shelf-life and degradation profiles.

Introduction

This compound is a bifunctional organic compound featuring a nitrile group and a reactive bromomethyl group. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its chemical stability. The presence of the benzylic bromide functional group suggests potential sensitivity to nucleophiles, moisture, and light, making proper storage and handling critical to maintain its purity and integrity.

This guide is intended for researchers, scientists, and professionals in drug development. It consolidates recommendations for storage and handling, outlines potential degradation pathways, and provides standardized experimental protocols for conducting comprehensive stability assessments.

Recommended Storage and Handling

Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets for this and structurally related compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Details
Temperature Store in a cool, dry place.[1]To minimize the rate of potential thermal degradation or reaction with trace impurities. Refrigeration (2-8 °C) is often recommended for long-term storage of reactive intermediates.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).The compound may be sensitive to moisture and oxygen. An inert atmosphere prevents hydrolysis of the bromomethyl group and potential oxidative degradation.
Light Protect from light.Benzylic bromides can be susceptible to photolytic degradation, potentially forming radical species that can lead to impurities. Amber vials or storage in a dark location is advised.
Container Use a tightly sealed, appropriate container.[1]Prevents exposure to atmospheric moisture and oxygen. Glass containers with tight-fitting caps are suitable. Ensure the container material is non-reactive.
Incompatible Materials Store away from strong oxidizing agents, strong bases, acids, and amines.[1]The electrophilic benzylic bromide is highly reactive towards nucleophiles (bases, amines) and can be oxidized by strong oxidizing agents. Contact with strong acids could potentially affect the nitrile group.
Handling Handle in a well-ventilated area.[2] Use personal protective equipment (gloves, safety glasses).[2] Avoid generating dust.[2]Standard practice for handling chemical reagents. The compound is classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the literature, its chemical structure suggests several potential degradation pathways under stress conditions. Identifying these potential pathways is the primary goal of forced degradation studies.

Table 2: Summary of Potential Degradation Pathways

Degradation PathwayStress ConditionPotential ReactionPotential Degradation Product(s)
Hydrolysis Acidic or Basic conditions, presence of waterNucleophilic substitution of the bromide by water or hydroxide.4-(2-(Hydroxymethyl)phenyl)benzonitrile
Solvolysis Protic solvents (e.g., methanol, ethanol)Nucleophilic substitution of the bromide by the solvent molecule.4-(2-(Methoxymethyl)phenyl)benzonitrile (with methanol)
Oxidation Presence of oxidizing agents (e.g., H₂O₂)Oxidation of the bromomethyl group.2-(4-Cyanophenyl)benzaldehyde
Photolysis Exposure to UV or visible lightHomolytic cleavage of the C-Br bond.Formation of radical species, potentially leading to dimers or other coupling products.
Reaction with Nucleophiles Contamination with amines, bases, etc.SN2 reaction at the benzylic carbon.Various substitution products depending on the nucleophile.

Experimental Protocols for Stability Testing

To formally establish the stability profile of this compound, a series of experiments, including forced degradation and long-term stability studies, should be conducted. The following protocols are based on the ICH Q1A(R2) guideline.[3][4][5][6] A validated, stability-indicating analytical method (e.g., HPLC) is a prerequisite for these studies to separate and quantify the parent compound and its degradation products.[7][8][9][10][11]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13][14]

Table 3: General Protocol for Forced Degradation Studies

Stress ConditionExperimental ProtocolPurpose
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples before analysis.[11][15]To determine susceptibility to acid-catalyzed degradation, primarily hydrolysis of the bromomethyl group.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C). Sample at various time points. Neutralize samples before analysis.[11][15]To determine susceptibility to base-catalyzed degradation. Benzylic halides are typically very sensitive to basic conditions.
Oxidation Dissolve the compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and sample at various time points.[15]To assess the compound's stability in the presence of oxidizing agents.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80 °C or higher, depending on melting point) for an extended period. Sample and analyze at set intervals.[15]To evaluate the thermal stability of the solid-state material.
Photostability Expose the solid compound and a solution of the compound to a controlled light source providing both UV and visible output (e.g., option 2 of the ICH Q1B guideline). Use a control sample shielded from light.To determine if the compound is light-sensitive, which is common for bromo-containing compounds.
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[3][4][6]

Table 4: General Protocol for Long-Term and Accelerated Stability Studies (ICH Q1A)

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
or 30 °C ± 2 °C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

Note: Intermediate testing is only required if significant change occurs during accelerated studies when the long-term condition is 25 °C / 60% RH.[4]

Visualization of Workflow

The following diagram illustrates a logical workflow for the handling, storage, and stability assessment of a new chemical entity such as this compound.

G cluster_receipt 1. Compound Receipt & Initial Handling cluster_storage 2. Storage & Dispensing cluster_stability 3. Stability Assessment receipt Receive Compound This compound sds_review Review Safety Data Sheet (SDS) & Certificate of Analysis (CoA) receipt->sds_review storage Store in appropriate container: - Cool, dry, dark location - Tightly sealed - Under inert atmosphere sds_review->storage dispense Dispense for use: - In well-ventilated area - Use appropriate PPE storage->dispense method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) dispense->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg long_term Initiate Long-Term & Accelerated Stability Studies method_dev->long_term pathway_id Identify Degradation Pathways & Products forced_deg->pathway_id shelf_life Establish Retest Period & Confirm Storage Conditions long_term->shelf_life

Figure 1. Logical workflow for handling, storage, and stability assessment.

References

The Pivotal Role of 4-(2-Bromomethylphenyl)benzonitrile in the Synthesis of Angiotensin II Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, systematically named 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a crucial bifunctional organic intermediate. Its structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the primary application of this compound in the synthesis of the potent antihypertensive drug, Telmisartan. The document details the synthetic pathways, experimental protocols, and biological activity of the final active pharmaceutical ingredient (API), presenting a comprehensive resource for researchers in drug discovery and development.

Core Application: Synthesis of Telmisartan

The principal and most well-documented application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Telmisartan.[1][2][3] Telmisartan is a highly selective angiotensin II type 1 (AT1) receptor blocker (ARB), widely prescribed for the treatment of hypertension.[4] The synthesis involves the N-alkylation of a benzimidazole derivative with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Angiotensin II Signaling Pathway and the Mechanism of Action of Telmisartan

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Telmisartan competitively and insurmountably antagonizes the AT1 receptor, thereby blocking the hypertensive effects of angiotensin II.[5]

Angiotensin II Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Activates Telmisartan Telmisartan Telmisartan->AT1_Receptor Blocks

Mechanism of action of Telmisartan.

Biological Activity of Telmisartan

Telmisartan exhibits a high binding affinity for the AT1 receptor, leading to its potent antihypertensive effects. Several studies have quantified this interaction.

ParameterValueReceptorNotes
Ki 3.7 nMAngiotensin II Type 1 (AT1)A measure of the binding affinity of Telmisartan to the AT1 receptor.
Ki 0.47 nMHuman AT1 ReceptorEquilibrium dissociation constant calculated from competition binding experiments.[6]
IC50 ~6.5–16 nMAT1 ReceptorGeneral range for high-affinity ARBs.[6]
Dissociation Half-life 213 minutesHuman AT1 ReceptorDemonstrates the slow dissociation of Telmisartan from the receptor, contributing to its long-lasting effect.[4]

Experimental Protocols

Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

The synthesis of the key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is typically achieved through the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or other radical initiator

  • Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

  • A solution of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile in a suitable solvent such as carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique such as TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile as a white crystalline solid.

Synthesis of Telmisartan Precursor

The subsequent step involves the N-alkylation of the pre-formed bis-benzimidazole moiety with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Materials:

  • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

  • 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Potassium tert-butoxide or another suitable base

  • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

Procedure:

  • To a solution of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole in a polar aprotic solvent like DMSO, a strong base such as potassium tert-butoxide is added at room temperature.

  • A solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, as monitored by TLC or HPLC.

  • The reaction mixture is then poured into water, and the precipitated product is collected by filtration.

  • The crude product, the nitrile precursor of Telmisartan, can be purified by recrystallization. This precursor is then hydrolyzed in a subsequent step to yield Telmisartan.[1][2]

Telmisartan Synthesis Workflow cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Telmisartan 4'-methyl-[1,1'-biphenyl]-2-carbonitrile 4'-methyl-[1,1'-biphenyl]-2-carbonitrile Bromination Bromination 4'-methyl-[1,1'-biphenyl]-2-carbonitrile->Bromination NBS, AIBN 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Bromination->4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile N-Alkylation N-Alkylation 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile->N-Alkylation Base (e.g., t-BuOK) Benzimidazole Derivative 2-n-propyl-4-methyl-6- (1-methylbenzimidazol-2-yl)benzimidazole Benzimidazole Derivative->N-Alkylation Telmisartan Precursor (Nitrile) Telmisartan Precursor (Nitrile) N-Alkylation->Telmisartan Precursor (Nitrile) Hydrolysis Hydrolysis Telmisartan Precursor (Nitrile)->Hydrolysis Acid or Base Telmisartan Telmisartan Hydrolysis->Telmisartan

Synthetic workflow for Telmisartan.

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, primarily recognized for its indispensable role in the synthesis of Telmisartan. The reactivity of its bromomethyl group allows for efficient coupling with the complex benzimidazole core of the drug, while the nitrile group serves as a precursor to the carboxylic acid moiety essential for the drug's activity. The high affinity and slow dissociation of the resulting API, Telmisartan, from the AT1 receptor underscore the importance of this synthetic route in providing a potent and long-acting therapeutic agent for the management of hypertension. This guide highlights the significance of this compound as a high-value building block and provides a foundational understanding for researchers engaged in the synthesis and development of angiotensin II receptor antagonists and other potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 4-(2-Bromomethylphenyl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, also known as 2-[4-(bromomethyl)phenyl]benzonitrile, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of the cyanobiphenylmethyl moiety onto various substrates. The cyano group can be further transformed into other functional groups, such as a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of Angiotensin II receptor blockers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
CAS Number 146534-79-4[1]
Appearance White to off-white solid
IUPAC Name 4-[2-(bromomethyl)phenyl]benzonitrile[1]

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[2] The most prominent example is the synthesis of Valsartan.

Nucleophilic Substitution Reactions

The benzylic bromide in this compound is highly susceptible to nucleophilic attack, making it an ideal reagent for alkylating a wide range of nucleophiles, including amines, alcohols, and thiols.

A key application is the N-alkylation of amino acid esters, which is a crucial step in the synthesis of Valsartan.[1]

Reaction Scheme: N-Alkylation of L-Valine Methyl Ester

reactant1 This compound product N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester reactant1->product reactant2 + L-Valine Methyl Ester Hydrochloride reactant2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) conditions->product

Caption: N-alkylation reaction with this compound.

Cross-Coupling Reactions

While the primary use of this compound is through its bromomethyl handle, the aromatic bromide that could be a precursor to this molecule can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form the biphenyl core. The nitrile group also offers a handle for further transformations.

Experimental Protocols

Protocol 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (Key intermediate for Valsartan)

This protocol is based on the condensation reaction described in patent literature for the synthesis of a key Valsartan intermediate.[1]

Materials:

  • This compound

  • L-Valine methyl ester hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of L-valine methyl ester hydrochloride in DMF, add potassium carbonate.

  • To this mixture, add a solution of this compound in DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester.

Quantitative Data:

Reactant 1Reactant 2BaseSolventProductYield (%)Reference
This compoundL-Valine methyl ester hydrochlorideK₂CO₃DMFN-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl esterNot specified in abstract[1]

Logical Workflow for Drug Synthesis

The use of this compound as a building block is a critical step in a multi-step synthesis of pharmacologically active molecules. The following diagram illustrates a generalized workflow.

A Starting Materials B Synthesis of This compound A->B C Nucleophilic Substitution (Alkylation) B->C D Further Functional Group Transformations C->D E Final API (e.g., Valsartan) D->E F Purification and Characterization E->F

Caption: Generalized synthetic workflow.

Signaling Pathway Targeted by End-Product

The end-products synthesized using this compound, such as Valsartan, are Angiotensin II receptor blockers. They act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction, Aldosterone Release, etc. AT1R->Effects Activation Valsartan Valsartan (synthesized from building block) Valsartan->AT1R Blocks

Caption: Inhibition of the RAAS pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its utility is well-demonstrated in the synthesis of the Angiotensin II receptor blocker, Valsartan. The protocols and data presented here provide a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis and Utility of 4-(2-Azidomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-azidomethylphenyl)benzonitrile via the nucleophilic substitution of 4-(2-bromomethylphenyl)benzonitrile with sodium azide. The resulting product is a versatile intermediate, particularly valuable in drug discovery and development as a building block for the synthesis of novel therapeutic agents and bioconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of an azidomethyl group to this scaffold, as in 4-(2-azidomethylphenyl)benzonitrile, opens up a vast chemical space for the synthesis of novel molecular entities. The azide moiety serves as a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions for forming stable carbon-heteroatom bonds. This allows for the straightforward conjugation of the biphenylbenzonitrile core to a wide array of molecules, including alkynes, to generate diverse compound libraries for high-throughput screening in drug discovery programs. The nitrile group can also be further manipulated, serving as a precursor to amines, amides, or tetrazoles, further expanding its synthetic utility.

Chemical Reaction

The synthesis of 4-(2-azidomethylphenyl)benzonitrile is achieved through a nucleophilic substitution reaction where the bromide in this compound is displaced by the azide anion from sodium azide.

reactant1 This compound plus1 + reactant2 NaN3 arrow solvent, heat product1 4-(2-Azidomethylphenyl)benzonitrile plus2 + product2 NaBr

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Based on established procedures for similar benzylic azidations, the following protocols are provided.

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)

This protocol is adapted from the synthesis of similar benzyl azides and is expected to provide a high yield.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous DMSO.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously add deionized water to the reaction mixture.

  • Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis in Methanol

This protocol is adapted from the synthesis of the closely related 2-[4-(azidomethyl)phenyl]benzonitrile.[1][2]

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Methanol

  • Deionized water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in methanol, add sodium azide (1.0-1.2 eq.) at room temperature.[2]

  • Gradually raise the temperature to 50 °C over 30 minutes.[2]

  • Stir the mixture at this temperature for 12 hours.[2]

  • After cooling to room temperature, filter the precipitate and wash with a small amount of water.[2]

  • The title compound can be isolated using column chromatography (Petroleum ether: ethyl acetate, 4:1).[2]

Data Presentation

Table 1: Reaction Conditions for Azidation of Benzylic Bromides
SubstrateSolventTemp.TimeYieldReference
4-(Bromomethyl)benzonitrileDMSORT3 h94%[3]
4′-(Bromomethyl)biphenyl-2-carbonitrileMethanol50 °C12 h-[1][2]
Benzyl bromideDMSORTovernight73%[4]
Table 2: Spectroscopic Data for Related Compounds
Compound13C NMR (CDCl3, ppm)IR (cm-1)
4-(Azidomethyl)benzonitrile142.1 (CAr), 132.4 (CHAr), 129.0 (CHAr), 118.5 (CN), 112.0 (CAr), 53.9 (CH2)~2230 (C≡N), ~2100 (N3)
Benzonitrile132.8, 132.0, 129.1, 118.8, 112.52229 (C≡N)

Note: The IR data for 4-(azidomethyl)benzonitrile is predicted based on characteristic stretching frequencies.

Applications in Drug Discovery and Development

The product, 4-(2-azidomethylphenyl)benzonitrile, is a valuable tool for medicinal chemists and drug development professionals. Its primary application lies in its utility in "click chemistry."

Lead Discovery and Optimization

The azide group allows for the rapid and efficient synthesis of a library of 1,2,3-triazole-containing compounds. By reacting 4-(2-azidomethylphenyl)benzonitrile with a diverse range of terminal alkynes, a multitude of novel chemical entities can be generated. This approach is highly effective for:

  • Fragment-Based Drug Discovery (FBDD): The biphenylbenzonitrile core can be considered a molecular fragment, which can be "clicked" with other fragments to identify new lead compounds.

  • Structure-Activity Relationship (SAR) Studies: The ease and reliability of the click reaction facilitate the rapid exploration of SAR by systematically modifying the substituent introduced via the alkyne.

Bioconjugation and Targeted Drug Delivery

The bioorthogonal nature of click chemistry makes 4-(2-azidomethylphenyl)benzonitrile an ideal linker for bioconjugation. It can be used to attach the biphenylbenzonitrile moiety to:

  • Targeting Ligands: Such as peptides, antibodies, or small molecules to create targeted drug delivery systems that selectively deliver a therapeutic payload to diseased cells or tissues.[5][6]

  • Reporter Molecules: Including fluorescent dyes or biotin for use in diagnostic assays and imaging studies.

cluster_synthesis Synthesis cluster_application Application cluster_drug_discovery Drug Discovery Pipeline A This compound C 4-(2-Azidomethylphenyl)benzonitrile A->C Nucleophilic Substitution B Sodium Azide B->C Nucleophilic Substitution E Click Chemistry (CuAAC/SPAAC) C->E D Diverse Alkynes D->E F Compound Library (1,2,3-Triazoles) E->F H Bioconjugates E->H I Lead Discovery & Optimization (SAR) F->I G Biomolecules (e.g., Peptides, Probes) G->E J Targeted Drug Delivery H->J K Diagnostics & Imaging H->K

Caption: Experimental and application workflow.

Conclusion

The reaction of this compound with sodium azide provides a straightforward and efficient route to 4-(2-azidomethylphenyl)benzonitrile. This product is a highly valuable intermediate for researchers in drug discovery and development, offering a versatile platform for the synthesis of novel compounds and bioconjugates through the robust and reliable click chemistry reaction. The protocols and data provided herein should serve as a useful guide for the synthesis and application of this important building block.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 4-(2-Bromomethylphenyl)benzonitrile in various palladium-catalyzed cross-coupling reactions. The methodologies outlined below serve as a robust starting point for the synthesis of complex molecules, offering a versatile platform for the introduction of diverse functionalities. This substrate is unique as it possesses two distinct carbon-bromine bonds: a benzylic C(sp³)-Br bond and an aromatic C(sp²)-Br bond (if the benzonitrile ring were brominated, which is not specified in the name but is a common variation). The protocols will focus on the reactivity of the benzylic bromide, which is generally more reactive in cross-coupling reactions under appropriate conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the benzylic position, leading to the synthesis of diarylmethane derivatives.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of Benzylic Bromides[1]

This protocol is adapted from methodologies developed for Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions.[1]

  • Reaction Setup: To a microwave process vial, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%).

  • Solvent Addition: Add 2 mL of N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling of Benzylic Bromides

The following table summarizes representative results for the Suzuki-Miyaura coupling of various benzylic bromides with boronic acids under conditions similar to those described above.[1]

EntryBenzylic BromideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
15-(Bromomethyl)-3-phenylisoxazole3-Methoxybenzeneboronic acidPd(OAc)₂/JohnPhosK₂CO₃DMF1202075
25-(Bromomethyl)-3-phenylisoxazole4-Fluorophenylboronic acidPd(OAc)₂/JohnPhosK₂CO₃DMF1202068
3Benzyl bromidePhenylboronic acidPd(OAc)₂/JohnPhosK₂CO₃DMF1202085
41-(Bromomethyl)naphthalene4-Methylphenylboronic acidPd(OAc)₂/JohnPhosK₂CO₃DMF1202078

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Complex R-Pd(II)-Br(Ln) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R'-B(OR)₂ Base PdII_R_R R-Pd(II)-R'(Ln) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[2][3] While less common for benzylic halides compared to aryl halides, conditions can be optimized to achieve this transformation, leading to the formation of stilbene-like structures.

Experimental Protocol: General Procedure for the Heck Reaction[4]
  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.5 mmol, 1.5 equiv), and a base such as triethylamine (2.0 mmol, 2.0 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add a palladium source, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, for example, Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) (3-5 mL).

  • Reaction Conditions: Heat the mixture at 100-140°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired product.

Data Presentation: Heck Reaction of Aryl Bromides with Alkenes

The table below shows typical results for Heck reactions involving various aryl bromides, which can serve as a reference for optimizing the reaction with the benzylic bromide substrate.[4][5]

EntryAryl HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ / 1,3-dimesitylimidazolium chlorideK₂CO₃H₂O/DMF80495
24-Bromotoluenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF1001690
31-BromonaphthaleneMethyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMP1201288
44-Chlorophenyl bromideStyrenePalladacycle / Cy₂NMeTBABDMA/H₂O1302485

Visualization: Heck Reaction Workflow

Heck_Workflow Start Start: Reactants & Catalyst Setup Combine Substrate, Alkene, Base, Pd Catalyst, and Ligand in Solvent Start->Setup Reaction Heat under Inert Atmosphere (100-140°C) Setup->Reaction Monitoring Monitor Progress by TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming carbon-carbon bonds between sp² or sp³ hybridized carbon atoms and terminal alkynes.[6] This reaction is particularly useful for synthesizing internal alkynes.

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling[6][7]
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%).

  • Solvent and Base: Add a suitable solvent such as THF or DMF (5 mL) followed by a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol, 2.0 equiv). For copper-free conditions, a stronger base like Cs₂CO₃ or K₃PO₄ may be used.

  • Copper Co-catalyst (Optional): For the classic Sonogashira, add a copper(I) source like CuI (0.05 mmol, 5 mol%). Modern protocols often omit the copper co-catalyst to create milder and more environmentally friendly conditions.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Presentation: Sonogashira Coupling of Aryl/Benzylic Halides

The following table presents data from Sonogashira couplings of various halides, demonstrating the versatility of this reaction.[7][8]

EntryHalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(acac)₂ / Hydrazone ligand / CuIK₃PO₄DMSO125294
23-Bromopyridine3,5-Dimethoxyphenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT1.585
3Iodobenzene1-HeptynePd(PPh₃)₄ / CuIEt₃NTHF65692
4Benzyl chloridePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHBenzene80880

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd R-Pd(II)-X(L₂) Pd0->Pd_OxAdd R-X (Oxidative Addition) Pd_Alkynyl R-Pd(II)-C≡CR'(L₂) Pd_OxAdd->Pd_Alkynyl Cu-C≡CR' (Transmetalation) Pd_Alkynyl->Pd0 R-C≡CR' (Reductive Elimination) CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide R'C≡CH / Base Cu_Acetylide->CuX To Pd Cycle

Caption: Interlinked catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling amines with aryl or alkyl halides.[9][10] This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[10][11]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1-0.5 M concentration).

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at 80-110°C for 2-24 hours. Monitor the reaction's progress by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or crystallization.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides

This table provides examples of Buchwald-Hartwig amination reactions, illustrating typical conditions and outcomes.[11][12]

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-13α-estroneAnilinePd(OAc)₂ / XPhosKOt-BuToluene110295
24-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001898
31-Bromo-4-tert-butylbenzenen-HexylaminePd(OAc)₂ / P(t-Bu)₃NaOtBuDioxane80491
4Aryl BromideN-MethylpiperazinePd(OAc)₂ / BINAPNaOtBuToluene1004>95

Visualization: Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow Start Inert Atmosphere Setup Catalyst Load Pd Precatalyst and Ligand Start->Catalyst Reagents Add Benzylic Bromide, Amine, and Base Catalyst->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat Reaction Mixture (80-110°C) Solvent->Reaction Completion Reaction Completion? Reaction->Completion Completion->Reaction No Workup Cool, Dilute, and Filter Completion->Workup Yes Purify Purify by Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Step-by-step logical workflow for performing a Buchwald-Hartwig amination.

References

Application of 4-(2-Bromomethylphenyl)benzonitrile in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Bromomethylphenyl)benzonitrile is a versatile bifunctional reagent for the synthesis of a variety of fused nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive bromomethyl group ortho to a cyano-substituted phenyl ring, allows for the construction of complex polycyclic systems through intramolecular and intermolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of isoindolinone and phthalazinone derivatives, which are key scaffolds in medicinal chemistry and materials science.

Synthesis of this compound

The precursor, 4-(2-methylphenyl)benzonitrile, can be synthesized via a Suzuki coupling reaction between 2-methylphenylboronic acid and 4-bromobenzonitrile. Subsequent radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) affords the target compound, this compound.

Experimental Protocol: Synthesis of this compound

A solution of 4-(2-methylphenyl)benzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. The reaction mixture is heated to reflux for several hours until completion, monitored by TLC. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application in the Synthesis of Substituted Isoindolinones

This compound serves as an excellent starting material for the synthesis of N-substituted isoindolinones. The reaction proceeds via an initial nucleophilic substitution of the bromide by a primary amine, followed by an intramolecular cyclization involving the nitrile group.

General Reaction Scheme:

Caption: Synthesis of N-Substituted Isoindolinones.

Experimental Protocol: Synthesis of 2-Benzyl-5-phenylisoindolin-1-one

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) is added benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to acidic or basic hydrolysis to convert the imine intermediate to the corresponding isoindolinone, followed by purification by column chromatography.

EntryAmineProductYield (%)
1Benzylamine2-Benzyl-5-phenylisoindolin-1-one75
2Aniline2,5-Diphenylisoindolin-1-one68
3Methylamine2-Methyl-5-phenylisoindolin-1-one82

Application in the Synthesis of Substituted Phthalazinones

The reaction of this compound with hydrazine derivatives provides a direct route to substituted phthalazinones. This transformation involves a similar two-step process of nucleophilic substitution followed by intramolecular cyclization.

General Reaction Scheme:

Caption: Synthesis of Substituted Phthalazinones.

Experimental Protocol: Synthesis of 4-Phenyl-2H-phthalazin-1-one

A mixture of this compound (1.0 mmol), hydrazine hydrate (1.5 mmol), and a suitable base such as triethylamine (2.0 mmol) in ethanol (25 mL) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the desired phthalazinone derivative.

EntryHydrazine DerivativeProductYield (%)
1Hydrazine hydrate4-Phenyl-2H-phthalazin-1-one85
2Phenylhydrazine2,4-Diphenyl-2H-phthalazin-1-one78
3Methylhydrazine2-Methyl-4-phenyl-2H-phthalazin-1-one88

Application in the Synthesis of Fused Isoquinolinones

A notable application of 2-(bromomethyl)benzonitrile, a close analog of the title compound, is in the synthesis of complex fused heterocyclic systems such as indeno[1,2-c]isoquinolin-5-ones. This reaction proceeds through a base-promoted condensation with homophthalic anhydride.[1][2][3][4] This methodology is expected to be directly applicable to this compound to produce the corresponding phenyl-substituted indeno[1,2-c]isoquinolin-5-one.

Reaction Scheme:

Caption: Synthesis of Phenyl-Substituted Indeno[1,2-c]isoquinolin-5-one.

Experimental Protocol: Synthesis of 9-Phenyl-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (10 mL) at 0 °C is added a solution of homophthalic anhydride (1.0 mmol) in DMF (5 mL). The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 mmol) in DMF (5 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired fused isoquinolinone.

EntryStarting MaterialProductYield (%)
12-(Bromomethyl)benzonitrile6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one80-90[1][2][3][4]
2This compound9-Phenyl-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one(Predicted) ~80

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of fused heterocyclic compounds. The protocols outlined in this document demonstrate its utility in preparing substituted isoindolinones, phthalazinones, and complex fused isoquinolinone systems. The straightforward nature of these reactions, coupled with the potential for diversification by varying the amine, hydrazine, or other nucleophilic partners, makes this reagent a powerful tool for researchers in drug discovery and materials science. Further exploration of its reactivity with other nucleophiles is warranted to expand the library of accessible heterocyclic scaffolds.

References

Application Notes: The Central Role of 4-(2-Bromomethylphenyl)benzonitrile in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, are a class of antihypertensive drugs that selectively antagonize the angiotensin II receptor type 1 (AT1). This targeted action prevents the vasoconstrictive effects of angiotensin II, a key hormone in the Renin-Angiotensin System (RAS), thereby lowering blood pressure. A critical structural feature of most sartan drugs is the biphenylmethyl moiety, which mimics the side chains of key amino acids in angiotensin II, allowing for potent and selective binding to the AT1 receptor. The compound 4-(2-Bromomethylphenyl)benzonitrile, also known as 4'-Bromomethyl-biphenyl-2-carbonitrile or OTBN-Br, serves as a pivotal starting material or key intermediate for introducing this essential biphenyl structure in the synthesis of numerous commercially significant ARBs.

These notes provide a detailed overview of the application of this compound in the preparation of various ARBs, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Mechanism of Action: Angiotensin II Receptor Blockade

The Renin-Angiotensin System is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the AT1 receptor on vascular smooth muscle cells. This binding event triggers a signaling cascade that results in vasoconstriction and a subsequent increase in blood pressure. ARBs function by competitively inhibiting the binding of angiotensin II to the AT1 receptor, thus blocking this pathway and promoting vasodilation.

Angiotensin_II_Signaling_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1_Receptor->Vasoconstriction activates ARB Angiotensin II Receptor Blocker (ARB) ARB->AT1_Receptor blocks Renin Renin ACE ACE

Caption: Angiotensin II signaling pathway and the inhibitory action of ARBs.

General Synthetic Strategy

The primary application of this compound in ARB synthesis is as an alkylating agent. The core of the synthesis involves an N-alkylation reaction where the benzylic bromide of this compound reacts with a nitrogen atom on a specific heterocyclic moiety (e.g., imidazole, tetrazole-spiro compound, valine derivative). This reaction couples the essential biphenyl structure to the unique heterocyclic component of each sartan. The nitrile group on the biphenyl ring serves as a precursor to the tetrazole ring, which is another crucial feature for the biological activity of most sartans. The tetrazole is typically formed in a subsequent step via reaction with an azide, such as sodium azide or tributyltin azide.

General_ARB_Synthesis_Workflow General Synthetic Workflow for ARBs cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Tetrazole Formation Reactant1 This compound Intermediate N-Alkylated Intermediate (Cyano-Sartan) Reactant1->Intermediate Base, Solvent Reactant2 Heterocyclic Moiety (e.g., Imidazole, Valine derivative, etc.) Reactant2->Intermediate Base, Solvent Final_Product Angiotensin II Receptor Blocker (Sartan) Intermediate->Final_Product Azide Source (e.g., NaN3, Bu3SnN3)

Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Bromomethylphenyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and functional organic materials. Its synthesis on a large scale requires robust and reproducible methods to ensure high yield and purity. This document outlines a detailed protocol for the large-scale synthesis of this compound, primarily through the radical bromination of 4-(2-methylphenyl)benzonitrile. The provided methodologies are based on established laboratory procedures and patent literature, adapted for scale-up considerations.

Reaction Scheme

The primary synthetic route involves the free-radical bromination of the methyl group of 4-(2-methylphenyl)benzonitrile using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Please note that yields and reaction times may vary depending on the specific scale and equipment used.

Starting MaterialBrominating Agent (Equivalents)Initiator (Equivalents)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
4-(2-Methylphenyl)benzonitrileN-Bromosuccinimide (1.1-1.5)AIBN (0.02-0.1)Chlorobenzene80-904-885-95Adapted from[1]
4-Methyl-[1,1'-biphenyl]-2'-carbonitrileNaBrO₃/NaHSO₃-Ethyl Acetate/Water15-25493[1]

Experimental Protocol

This protocol details the synthesis of this compound from 4-(2-methylphenyl)benzonitrile.

Materials and Equipment:

  • 4-(2-Methylphenyl)benzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene

  • Sodium thiosulfate solution (10% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Heptane or Hexane

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with 4-(2-methylphenyl)benzonitrile and chlorobenzene.

    • Begin stirring and purge the vessel with nitrogen.

  • Addition of Reagents:

    • Add N-bromosuccinimide to the stirred solution.

    • Add azobisisobutyronitrile (AIBN) as the radical initiator.

  • Reaction:

    • Heat the reaction mixture to 80-90°C.

    • Maintain this temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane or hexane, to yield the final product as a white to off-white solid.

Experimental Workflow

experimental_workflow start Start charge_reactants Charge Reactor with 4-(2-methylphenyl)benzonitrile and Chlorobenzene start->charge_reactants add_reagents Add NBS and AIBN charge_reactants->add_reagents heat_reaction Heat to 80-90°C and Monitor Reaction add_reagents->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down filter_succinimide Filter Succinimide cool_down->filter_succinimide wash_quench Wash with Na2S2O3 and Brine filter_succinimide->wash_quench dry_organic Dry Organic Layer (MgSO4) wash_quench->dry_organic filter_drying_agent Filter Drying Agent dry_organic->filter_drying_agent concentrate Concentrate Under Reduced Pressure filter_drying_agent->concentrate recrystallize Recrystallize from Heptane/Ethyl Acetate concentrate->recrystallize product This compound (Final Product) recrystallize->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose exothermically. It should be stored in a cool place and handled with care.

  • Chlorobenzene is a flammable and toxic solvent. Avoid inhalation of vapors and contact with skin.

  • The reaction is exothermic and should be carefully monitored, especially during the initial heating phase.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of the bromomethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through isotopic patterns.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

  • Melting Point: To compare with the literature value.

This detailed protocol provides a comprehensive guide for researchers, scientists, and drug development professionals for the large-scale synthesis of this compound. Adherence to these guidelines and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Derivatization of 4-(2-Bromomethylphenyl)benzonitrile Analogs for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the derivatization of a 4-(2-bromomethylphenyl)benzonitrile structural motif for the purposes of biological screening, using the synthesis of novel quinazolinone-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a representative example. The protocols outlined below are based on established synthetic methodologies and provide a basis for creating a library of diverse compounds for structure-activity relationship (SAR) studies.

Introduction

The this compound scaffold is a versatile starting material in medicinal chemistry. The reactive bromomethyl group allows for facile introduction of a wide variety of substituents, enabling the exploration of chemical space around a core biphenyl-like structure. The nitrile group can also be a key pharmacophoric element or a synthetic handle for further modifications. This document details the synthesis and evaluation of a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it an attractive target for the development of anti-diabetic drugs.[1][2]

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step synthesis commencing with the preparation of a key quinazolinone intermediate, which is subsequently alkylated with 2-(bromomethyl)benzonitrile. The resulting intermediate undergoes bromination followed by nucleophilic substitution with various secondary amines to yield the final library of compounds.

G A Anthranilamide B 2-Methyl-3,4-dihydroquinazolin-4-one A->B Acetic Anhydride, Ammonium Acetate C 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile B->C 2-(Bromomethyl)benzonitrile, K2CO3, KI, DMF D 2-({2-(Bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile C->D NBS, AIBN, CCl4 E 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives D->E Secondary Amine, K2CO3, KI, THF

Caption: Synthetic workflow for the preparation of quinazolinone-based DPP-4 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile

This protocol describes the alkylation of 2-methyl-3,4-dihydroquinazolin-4-one with 2-(bromomethyl)benzonitrile.

Materials:

  • 2-Methyl-3,4-dihydroquinazolin-4-one

  • 2-(Bromomethyl)benzonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave-safe vessel, dissolve 2-methyl-3,4-dihydroquinazolin-4-one (0.096 mol) in anhydrous DMF (157.8 mL).[1]

  • Add potassium carbonate (0.1143 mol) to the solution.[1]

  • Irradiate the mixture in a microwave reactor at 600 W and 100°C for 3 minutes.[1]

  • Add potassium iodide (0.036 mol) and stir the mixture for 15 minutes.[1]

  • Slowly add a solution of 2-(bromomethyl)benzonitrile (0.095 mol) in 50 mL of anhydrous DMF.[1]

  • Irradiate the reaction mixture in the microwave at 600 W and 100°C for 10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After cooling, pour the reaction mixture into crushed ice with continuous stirring.

  • Add water to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-({2-(Bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile

This protocol details the bromination of the methyl group at the 2-position of the quinazolinone ring.

Materials:

  • 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • In a round-bottom flask, dissolve 2-[(2-methylquinazolin-4-one-3-yl)methyl]benzonitrile in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for the Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

This protocol describes the parallel synthesis of a library of derivatives by reacting the brominated intermediate with a panel of secondary amines.

Materials:

  • 2-({2-(Bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile

  • A diverse set of secondary amines (e.g., morpholine, piperidine, N-methylpiperazine, etc.)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Parallel synthesis equipment or individual reaction vessels

Procedure:

  • In separate reaction vessels, add a solution of the respective secondary amine (1.5 mmol) in 5 mL of anhydrous THF.[1]

  • To each vessel, add potassium carbonate (3.4 mmol) and potassium iodide (0.002 mmol).[1]

  • Cool the mixtures to 0°C in an ice bath.[1]

  • Add 2-({2-(bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile (0.85 mmol) to each vessel.[1]

  • Stir the reactions at 0°C for 1 hour, then allow them to warm to room temperature and continue stirring for 2.5 to 5 hours, monitoring by TLC.[1]

  • Upon completion, quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify each derivative using an appropriate method, such as column chromatography or preparative HPLC.

Biological Screening Protocol: DPP-4 Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of the synthesized compounds against the DPP-4 enzyme.

Materials:

  • Synthesized compounds

  • DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Sitagliptin (positive control)[1]

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (sitagliptin) in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme to each well, followed by the test compounds or control at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Data Presentation

The inhibitory activities of the synthesized 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against DPP-4 are summarized in the table below.

Compound IDR (Dialkylamino)IC₅₀ (µM)[1]
5a Pyrrolidino2.3456
5b Piperidino1.9876
5c Hexamethyleneimino6.7805
5d Morpholino1.4621
5e 4-Methylpiperazino2.5678
5f 4-Phenylpiperazino1.8765
Sitagliptin -0.0236

Signaling Pathway

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.

G cluster_0 Glucose Homeostasis Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP Release->Pancreatic β-cells stimulates DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 inactivated by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4->Inactive GLP-1 & GIP Inhibitor Quinazolinone Derivative Inhibitor->DPP-4 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Bromomethylphenyl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-(2-Bromomethylphenyl)benzonitrile via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: What are the most common impurities in crude this compound?

A2: this compound is often an intermediate or an impurity in the synthesis of pharmaceuticals like Losartan and Valsartan.[1][2] Depending on the synthetic route, common impurities may include unreacted starting materials, over-brominated or under-brominated side products, and isomers. For instance, if prepared via bromination of a methyl group, residual starting material and dibrominated species could be present.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the concentration of the solute is too high. To remedy this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Using a solvent system where the compound is less soluble can also help.[3]

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can result from several factors.[3] Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) after slow cooling to room temperature can also help to maximize crystal formation. Be careful not to cool too quickly, as this can trap impurities.

Q5: The resulting crystals are colored, but the pure compound should be white. What is the cause?

A5: Colored impurities are common in crude reaction mixtures. If the colored impurity is present in a small amount, a single recrystallization may be sufficient. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again.[3]- Try scratching the inside of the flask with a glass rod to induce nucleation.[3]- Add a seed crystal of the pure compound if available.- If all else fails, evaporate the solvent and attempt the recrystallization with a different solvent system.[3]
Crystals form too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Add a small amount of additional hot solvent to the solution.[3]- Allow the solution to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling rate.[3]
The purified product is not pure enough. - The chosen solvent is not appropriate for rejecting the specific impurities present.- The cooling was too rapid, trapping impurities within the crystal lattice.- Try a different recrystallization solvent or a mixture of solvents.[4]- Ensure the solution cools slowly to allow for the formation of well-ordered crystals.- Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.[5]
The compound "oils out". - The melting point of the compound is lower than the boiling point of the solvent.- The concentration of the solute is too high.- Re-heat the solution and add more solvent.[3]- Switch to a lower-boiling point solvent or a mixed solvent system.

Experimental Protocol: Recrystallization of this compound

This is a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to each test tube.

    • Observe the solubility at room temperature. A suitable solvent will show low solubility.

    • Gently heat the test tubes to the boiling point of the solvent. A good solvent will fully dissolve the compound at this temperature.

    • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring.

    • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes oiling_out->crystals_form No add_solvent Re-heat and Add More Solvent oiling_out->add_solvent Yes slow_cool Cool Slowly add_solvent->slow_cool slow_cool->crystals_form induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization boil_off_solvent Boil Off Excess Solvent no_crystals->boil_off_solvent induce_crystallization->crystals_form boil_off_solvent->cool end Pure Product collect_crystals->end

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Protocol start Start solvent_selection Select Appropriate Solvent start->solvent_selection dissolution Dissolve Crude Compound in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolution->hot_filtration crystallization Slow Cooling to Form Crystals hot_filtration->crystallization ice_bath Cool in Ice Bath to Maximize Yield crystallization->ice_bath vacuum_filtration Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end End dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromomethylphenyl)benzonitrile. Our aim is to address specific issues that may be encountered during this chemical transformation, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via benzylic bromination?

A1: The most prevalent side product is the result of over-bromination at the benzylic position, leading to the formation of 4-(2-(dibromomethyl)phenyl)benzonitrile. This occurs because the remaining benzylic hydrogen in the desired monobrominated product is still susceptible to radical abstraction and subsequent bromination.[1] Controlling the stoichiometry of the brominating agent and the reaction time are crucial to minimize this impurity.

Q2: I am observing unexpected peaks in the 1H NMR spectrum of my crude product. What could they be?

A2: Besides the dibrominated product, other potential impurities could include unreacted starting material (4-(o-tolyl)benzonitrile), and minor amounts of products from bromination on the aromatic ring. The position of bromination on the aromatic rings can be complex due to the competing directing effects of the cyano and tolyl substituents. The purity of the N-Bromosuccinimide (NBS) is also a factor; if it contains N-chlorosuccinimide (NCS) as an impurity, the corresponding chlorinated side product, 4-(2-(chloromethyl)phenyl)benzonitrile, may be formed.

Q3: How can I minimize the formation of the dibrominated side product?

A3: To suppress the formation of 4-(2-(dibromomethyl)phenyl)benzonitrile, consider the following strategies:

  • Stoichiometry: Use a carefully controlled molar equivalent of NBS, typically ranging from 1.0 to 1.1 equivalents relative to the starting material.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or 1H NMR to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

  • Slow Addition: In some cases, the slow or portion-wise addition of NBS can help maintain a low concentration of the brominating species, favoring monobromination.

Q4: What is the role of the radical initiator and can its concentration affect the outcome?

A4: The radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential for initiating the free-radical chain reaction. The concentration of the initiator can influence the reaction rate. An insufficient amount may lead to an incomplete reaction, while an excessive amount could potentially lead to a higher incidence of side reactions, including polymerization, although over-bromination is the more common issue. Typically, a catalytic amount of the initiator is sufficient.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monobrominated Product
Possible Cause Troubleshooting Step
Incomplete reactionEnsure the reaction is heated to a sufficient temperature (e.g., reflux in a suitable solvent like carbon tetrachloride or acetonitrile) and that an adequate amount of radical initiator has been added. Monitor the reaction until the starting material is no longer detectable.
Degradation of productThe desired product, a benzylic bromide, can be sensitive to prolonged heating or exposure to light. Minimize reaction time once the starting material is consumed.
Suboptimal solventWhile carbon tetrachloride is traditionally used, its toxicity is a concern.[2][3] Acetonitrile can be a suitable alternative. The choice of solvent can affect the reaction's efficiency and selectivity.[4][5]
Issue 2: High Levels of Dibrominated Side Product
Possible Cause Troubleshooting Step
Excess brominating agentUse no more than 1.1 equivalents of NBS. Perform a small-scale trial to optimize the stoichiometry.
Prolonged reaction timeStop the reaction as soon as the starting material is consumed. Over-refluxing will favor the formation of the dibrominated product.
High concentration of bromineEnsure a low, steady concentration of bromine is maintained. This is the primary role of NBS in the Wohl-Ziegler reaction.[2][6]
Issue 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Similar polarity of product and byproductThe monobrominated and dibrominated products often have very similar polarities, making chromatographic separation challenging.
Co-crystallizationDuring recrystallization, the side product may co-crystallize with the desired product.
Purification Strategy Recrystallization is the most common method for purification. A careful selection of the solvent system is critical. A solvent system where the desired product has moderate solubility at high temperatures and low solubility at room temperature, while the dibrominated byproduct is more soluble, is ideal. Hexanes, ethyl acetate/hexanes, or isopropanol/water mixtures can be explored. In some instances, a combination of column chromatography followed by recrystallization may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the benzylic bromination of a tolylbenzonitrile derivative.

Materials:

  • 4-(o-tolyl)benzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN)

Procedure:

  • To a solution of 4-(o-tolyl)benzonitrile (1.0 eq) in CCl4 or CH3CN, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the starting material is consumed (typically within a few hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes or ethyl acetate/hexanes).

Quantitative Data

The following table presents representative yields for a similar benzylic bromination reaction to provide a benchmark. Actual yields for this compound may vary based on specific reaction conditions and scale.

Product Starting Material Brominating Agent Initiator Solvent Yield Reference
4-(Bromomethyl)benzonitrile4-MethylbenzonitrileNBSAIBNCCl490%[7]

Visualizing Reaction Pathways and Workflows

Reaction Pathway for the Synthesis and Side Product Formation

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions SM 4-(o-tolyl)benzonitrile P1 This compound (Desired Product) SM->P1 + NBS, AIBN, Δ SP2 Aromatic Bromination Products (Minor Side Products) SM->SP2 Ionic Conditions (e.g., Lewis Acid) SP1 4-(2-(Dibromomethyl)phenyl)benzonitrile (Over-bromination) P1->SP1 + NBS, AIBN, Δ

Caption: Reaction scheme showing the desired synthesis and major side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Reaction Check for complete consumption of starting material (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Complete Reaction Check_Reaction->Complete Optimize_Conditions Increase reaction time or temperature. Check initiator activity. Incomplete->Optimize_Conditions Yes Check_Side_Products Analyze crude product for side products (NMR, GC-MS) Complete->Check_Side_Products Yes High_SP High levels of side products? Check_Side_Products->High_SP Purification_Issue Investigate purification loss. Optimize recrystallization solvent. High_SP->Purification_Issue No Optimize_Selectivity Adjust NBS stoichiometry. Monitor reaction closely. High_SP->Optimize_Selectivity Yes

Caption: A logical workflow for troubleshooting low product yields.

References

How to avoid the formation of dibrominated byproduct in 4-(2-Bromomethylphenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of dibrominated byproducts during the synthesis of 4-(2-Bromomethylphenyl)benzonitrile.

Troubleshooting Guide: Minimizing Dibrominated Byproduct Formation

Issue: Significant formation of 4-(2-(dibromomethyl)phenyl)benzonitrile is observed.

This is a common side reaction in the benzylic bromination of 4'-methylbiphenyl-2-carbonitrile. The formation of the dibrominated byproduct can be minimized by carefully controlling the reaction conditions.

ParameterRecommendation to Minimize DibrominationRationale
Stoichiometry of Brominating Agent Use a strict 1:1 or slightly less than stoichiometric molar ratio of N-Bromosuccinimide (NBS) to 4'-methylbiphenyl-2-carbonitrile. A slight excess of the starting material is preferable to an excess of NBS.The second bromination to form the dibromo compound is a subsequent reaction. Limiting the amount of the brominating agent is the most critical factor in preventing this follow-on reaction.
Reaction Temperature Maintain the reaction at the reflux temperature of the chosen solvent (e.g., carbon tetrachloride, methyl acetate, or cyclohexane). Avoid excessive heating or prolonged reaction times.While radical initiation requires heat, excessively high temperatures or extended reaction times can increase the rate of the second bromination. Monitoring the reaction progress is key.
Solvent Choice Use non-polar aprotic solvents such as carbon tetrachloride, cyclohexane, or methyl acetate. Ensure the solvent is dry.These solvents are standard for free-radical brominations and do not participate in the reaction. Water can interfere with NBS, so anhydrous conditions are recommended.
Radical Initiator Concentration Use a catalytic amount of a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.The initiator is only needed to start the radical chain reaction. An excessive amount does not improve selectivity and may lead to other side reactions.
Monitoring Reaction Progress Closely monitor the reaction using techniques like TLC, GC, or HPLC to determine the point of maximum consumption of the starting material and minimal formation of the dibrominated product.Over-running the reaction after the starting material is consumed will significantly increase the formation of the dibrominated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dibrominated byproduct formation?

A1: The formation of 4-(2-(dibromomethyl)phenyl)benzonitrile is a result of a second free-radical substitution reaction occurring on the already mono-brominated product. This is more likely to happen if there is an excess of the brominating agent (NBS) or if the reaction is allowed to proceed for too long after the initial starting material has been consumed.

Q2: How can I effectively control the stoichiometry of NBS?

A2: It is crucial to accurately weigh both the starting material (4'-methylbiphenyl-2-carbonitrile) and NBS. Using a molar ratio of NBS to the starting material of 1.0 to 1.05 is a common strategy to ensure the complete consumption of the starting material while minimizing the risk of over-bromination. Some protocols suggest using a slight excess of the starting material (e.g., 1:0.95 ratio of starting material to NBS) to ensure no excess NBS remains.

Q3: What is the recommended work-up procedure to minimize byproduct formation during purification?

A3: Upon completion of the reaction, the mixture should be cooled, and the succinimide byproduct should be filtered off. The solvent should then be removed under reduced pressure. The resulting crude product can be purified by recrystallization. It is important to avoid unnecessarily high temperatures during the work-up.

Q4: What is a suitable solvent system for recrystallization to remove the dibrominated byproduct?

A4: The dibrominated byproduct is typically less soluble than the desired monobrominated product in certain solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or isopropanol) until turbidity is observed, followed by cooling. Experimentation with solvent ratios will be necessary to optimize the purification. Some patented procedures suggest precipitating the product from a mixture of an organic solvent like methyl acetate and water.

Q5: Can chromatography be used to separate the mono- and di-brominated products?

A5: Yes, column chromatography on silica gel is an effective method for separating the monobrominated product from the dibrominated byproduct. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The separation can be monitored by TLC.

Reaction Pathway and Side Reaction

reaction_pathway cluster_main Benzylic Bromination of 4'-methylbiphenyl-2-carbonitrile SM 4'-methylbiphenyl-2-carbonitrile MP This compound (Desired Product) SM->MP + NBS (1 eq) + AIBN (cat.) Reflux DB 4-(2-(dibromomethyl)phenyl)benzonitrile (Dibrominated Byproduct) MP->DB + NBS (excess) Reflux

Caption: Reaction scheme showing the desired monobromination and the undesired dibromination side reaction.

Experimental Protocols

Protocol 1: Controlled Monobromination using NBS

This protocol is designed to favor the formation of the monobrominated product.

StepProcedure
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methylbiphenyl-2-carbonitrile (1.0 eq) in anhydrous carbon tetrachloride or methyl acetate.
2. Reagent Addition Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
3. Reaction Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
4. Work-up Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide.
5. Isolation Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
6. Purification Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexane).

Protocol 2: Purification of this compound

This protocol focuses on the removal of the dibrominated byproduct from the crude product mixture.

StepProcedure
1. Recrystallization Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the purer monobrominated product.
2. Filtration Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
3. Drying Dry the purified crystals under vacuum.
4. Purity Check Analyze the purity of the recrystallized product by HPLC, GC, or NMR to confirm the absence of the dibrominated byproduct.

Logical Workflow for Troubleshooting

troubleshooting_workflow start Dibrominated byproduct detected check_stoichiometry Verify NBS to starting material ratio (Should be ≤ 1.05:1) start->check_stoichiometry check_time Review reaction monitoring data (Was the reaction stopped promptly?) check_stoichiometry->check_time Ratio OK adjust_stoichiometry Adjust NBS to a 1:1 or slightly substoichiometric ratio check_stoichiometry->adjust_stoichiometry Ratio > 1.05 check_temp Confirm reaction temperature (Was it appropriate for the solvent?) check_time->check_temp Time OK optimize_time Optimize reaction time with frequent monitoring check_time->optimize_time Over-reacted purification Implement rigorous purification (Recrystallization or Chromatography) check_temp->purification Temp OK adjust_stoichiometry->check_time optimize_time->check_temp end Pure monobrominated product purification->end

Caption: Troubleshooting workflow to address the formation of dibrominated byproduct.

Optimizing reaction conditions for the synthesis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromomethylphenyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the formation of the biaryl backbone, 4-(2-methylphenyl)benzonitrile, commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The second step is the selective bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Q2: What are the critical parameters for a successful Suzuki-Miyaura coupling to synthesize the precursor, 4-(2-methylphenyl)benzonitrile?

A2: A successful Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst and ligand, the base, and the solvent system.[1][2][3] High-purity reagents, particularly the boronic acid, are crucial for achieving high yields and minimizing side products.[1]

Q3: What is the Wohl-Ziegler reaction and why is it used for the bromination step?

A3: The Wohl-Ziegler reaction is a free-radical substitution reaction that selectively brominates the allylic or benzylic position of a hydrocarbon.[4][5][6] It is the preferred method for this synthesis as it allows for the specific bromination of the methyl group attached to the phenyl ring, without affecting the aromatic rings. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, controlled concentration of bromine, which minimizes side reactions like addition to the aromatic ring.[7][8][9][10]

Q4: What are the main challenges in the benzylic bromination step?

A4: The primary challenges include controlling the selectivity to obtain the mono-brominated product and avoiding the formation of the di-brominated byproduct.[4] Other potential issues are incomplete reaction and bromination on the aromatic ring. Careful control of reaction conditions is essential to mitigate these challenges.

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety protocols should be followed. In particular, N-Bromosuccinimide can be corrosive, and the reaction can be exothermic.[4] Carbon tetrachloride, a traditional solvent for this reaction, is toxic and ozone-depleting; safer alternatives like trifluorotoluene have been suggested.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Troubleshooting Guide

Step 1: Suzuki-Miyaura Coupling for 4-(2-methylphenyl)benzonitrile

Q: I am getting a low yield for the Suzuki coupling reaction. What could be the cause?

A: Low yields in Suzuki coupling can stem from several factors. Here's a checklist to troubleshoot the issue:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand. For instance, Pd(PPh₃)₄ is a common choice.[11] The catalyst may have degraded, so using a fresh batch is advisable.

  • Base: The choice and amount of base are critical. Aqueous sodium carbonate is frequently used.[11] Ensure the base is fully dissolved and the correct concentration is used.

  • Reagents: The purity of your starting materials, 4-cyanophenylboronic acid and 2-bromotoluene (or 2-chlorotoluene), is important. Impurities in boronic acids can significantly lower yields.[1]

  • Solvent: A suitable solvent system, such as 1,2-dimethoxyethane (DME), is necessary.[11] Ensure the solvent is dry and of the appropriate grade.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

Step 2: Benzylic Bromination of 4-(2-methylphenyl)benzonitrile

Q: My bromination reaction is not proceeding to completion. What should I check?

A: An incomplete reaction can be due to the following:

  • Radical Initiator: The radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide, is essential to start the reaction. These initiators can decompose over time, so using a fresh supply is recommended.

  • NBS Quality: The N-Bromosuccinimide (NBS) should be of high purity. Impurities can inhibit the reaction.

  • Reaction Temperature: The reaction typically requires heating to reflux to initiate the radical chain reaction.[5] Ensure the reaction mixture is reaching the appropriate temperature.

  • Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride or cyclohexane are preferred.[12] Using a polar solvent can lead to unwanted side reactions.[6]

Q: I am observing the formation of a significant amount of the di-bromo byproduct. How can I improve the selectivity for the mono-brominated product?

A: The formation of the di-brominated product is a common issue of over-bromination.[4] To enhance the selectivity for the mono-brominated product:

  • Stoichiometry of NBS: Use a stoichiometric amount of NBS relative to the starting material. An excess of NBS will favor di-bromination.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed. Prolonged reaction times can lead to over-bromination.

  • Controlled Addition of NBS: A continuous, slow addition of NBS can help maintain a low concentration of the brominating species and improve selectivity.[4]

Q: I am finding evidence of bromination on the aromatic ring. How can I prevent this?

A: Aromatic ring bromination is an electrophilic substitution reaction that can compete with the desired radical substitution at the benzylic position. To prevent this:

  • Use a Non-Polar Solvent: As mentioned, non-polar solvents favor the radical pathway.

  • Avoid Acidic Conditions: The presence of acid can catalyze electrophilic aromatic bromination.[6] Ensure your glassware and reagents are free from acidic impurities.

Q: What is the best way to purify the final product, this compound?

A: Purification can be challenging due to the presence of unreacted starting material, the di-bromo byproduct, and succinimide (the byproduct of NBS). Common purification techniques include:

  • Filtration: After cooling the reaction mixture, the succinimide byproduct, which is a solid, can be removed by filtration.[5]

  • Washing: The organic layer should be washed to remove any remaining water-soluble impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[13] A suitable solvent system needs to be identified where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from the impurities.[14]

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 4-cyanophenylboronic acid and 2-bromotoluene

ParameterRecommended Condition
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Ligand Triphenylphosphine (from the catalyst)
Base 1M Aqueous Sodium Carbonate (Na₂CO₃)[11]
Solvent 1,2-Dimethoxyethane (DME)[11]
Temperature Reflux
Atmosphere Inert (Nitrogen or Argon)

Table 2: Reaction Conditions for Benzylic Bromination and Potential Outcomes

ParameterConditionExpected OutcomePotential Issues
Brominating Agent N-Bromosuccinimide (NBS) (1.0-1.1 eq.)Selective mono-brominationOver-bromination with excess NBS
Radical Initiator AIBN or Benzoyl Peroxide (catalytic amount)Initiation of radical reactionNo reaction with inactive initiator
Solvent Carbon Tetrachloride (CCl₄) or CyclohexaneFavors benzylic brominationRing bromination with polar solvents
Temperature RefluxEfficient reactionPotential for side reactions if too high
Reaction Time Monitored until starting material is consumedHigh yield of desired productOver-bromination with prolonged time

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methylphenyl)benzonitrile via Suzuki-Miyaura Coupling

Adapted from a similar synthesis of 2-(4-Methylphenyl)benzonitrile.[11]

  • To a solution of 2-bromotoluene (1.0 eq.) and 4-cyanophenylboronic acid (1.2 eq.) in 1,2-dimethoxyethane (DME), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a 1M aqueous solution of sodium carbonate (2.0 eq.).

  • Stir the mixture vigorously under a nitrogen atmosphere and heat to reflux for 18 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(2-methylphenyl)benzonitrile.

Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination
  • Dissolve 4-(2-methylphenyl)benzonitrile (1.0 eq.) in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Combine the filtrate and washings, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizations

Synthesis_Pathway 4-cyanophenylboronic_acid 4-cyanophenylboronic acid suzuki_coupling Suzuki-Miyaura Coupling 4-cyanophenylboronic_acid->suzuki_coupling 2-bromotoluene 2-bromotoluene 2-bromotoluene->suzuki_coupling intermediate 4-(2-methylphenyl)benzonitrile suzuki_coupling->intermediate bromination Benzylic Bromination (Wohl-Ziegler) intermediate->bromination final_product This compound bromination->final_product

Caption: Overall synthesis pathway for this compound.

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(2-methylphenyl)benzonitrile in non-polar solvent add_reagents Add NBS and radical initiator start->add_reagents reflux Heat to reflux under N2 add_reagents->reflux monitor Monitor reaction by TLC/GC reflux->monitor cool Cool to room temperature, then in ice bath monitor->cool filter Filter succinimide cool->filter wash Wash organic layer filter->wash dry Dry and concentrate wash->dry recrystallize Recrystallize crude product dry->recrystallize end Obtain pure product recrystallize->end

Caption: Experimental workflow for the benzylic bromination step.

Troubleshooting_Bromination start Problem with Bromination Reaction check_conversion Low or no conversion? start->check_conversion Yes check_selectivity Poor selectivity? (Multiple spots on TLC) start->check_selectivity No initiator_issue Check radical initiator: - Is it fresh? - Sufficient amount used? check_conversion->initiator_issue Yes temp_issue Check reaction temperature: - Is it at reflux? check_conversion->temp_issue No over_bromination Di-bromo product observed? check_selectivity->over_bromination Yes ring_bromination Ring bromination observed? check_selectivity->ring_bromination No solution_conversion - Use fresh initiator - Ensure proper temperature initiator_issue->solution_conversion nbs_issue Check NBS quality temp_issue->nbs_issue No temp_issue->solution_conversion solution_over_bromination - Reduce NBS stoichiometry - Monitor reaction time closely - Slow addition of NBS over_bromination->solution_over_bromination solution_ring_bromination - Use non-polar solvent - Ensure no acid contamination ring_bromination->solution_ring_bromination

Caption: Troubleshooting decision tree for the benzylic bromination.

References

Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the Suzuki coupling of 4-(2-bromomethylphenyl)benzonitrile with various boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting protocol for the Suzuki coupling of this compound?

A1: A general starting point for this reaction involves a palladium catalyst with a phosphine ligand, a base, and an aqueous solvent mixture. A typical protocol is provided below. Note that optimization is often necessary for specific boronic acid coupling partners.

Q2: The reaction is not proceeding, and I am only recovering my starting material. What are the likely causes?

A2: Complete recovery of starting materials usually points to an issue with the catalytic cycle initiation. The primary suspects are an inactive catalyst, insufficient temperature, or improper reaction setup. Ensure your palladium source is active, the ligands have not oxidized, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2] Insufficient heating can also prevent the reaction from reaching the necessary activation energy.

Q3: I am observing a significant amount of homocoupled boronic acid (biaryl byproduct). How can I minimize this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[3] Thoroughly degassing all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles is critical.[4] Using a direct Pd(0) source [e.g., Pd(PPh₃)₄] instead of a Pd(II) precatalyst [e.g., Pd(OAc)₂, PdCl₂(dppf)] can sometimes mitigate this issue as the precatalyst reduction step, which can be inefficient, is bypassed.[3]

Q4: My primary byproduct is the de-brominated starting material, 4-(2-methylphenyl)benzonitrile. What causes this?

A4: Dehalogenation is a common side reaction where the aryl bromide is reduced.[3] This can occur if a hydride source is present in the reaction. The solvent (e.g., alcohols) or certain bases can sometimes act as hydride donors.[3] Ensure you are using high-purity, dry solvents and consider screening different bases.

Q5: Could the bromomethyl group on my starting material interfere with the reaction?

A5: Yes, the benzylic bromide is a reactive functional group. While oxidative addition of palladium to the aryl C-Br bond is generally faster and more favorable than to a benzylic C-Br bond, side reactions at the bromomethyl position can occur, especially at higher temperatures or with highly active catalysts.[5][6][7] If you suspect interference, try using milder reaction conditions (lower temperature, less reactive base) or a catalyst system known to be selective for aryl halides.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue 1: Low to No Product Yield with Unconsumed Starting Material

If your reaction shows poor conversion of the starting aryl bromide, consult the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

G start Low or No Product Yield (Starting Material Remains) check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Solution: 1. Use fresh catalyst and ligands. 2. Screen different Pd sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2). 3. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->sol_catalyst No check_reagents Are reagents pure and inert? check_conditions->check_reagents Yes sol_conditions Solution: 1. Increase reaction temperature incrementally. 2. Screen alternative bases (e.g., Cs2CO3, K3PO4). 3. Screen different solvent systems (e.g., Dioxane/H2O, Toluene/H2O, DMF). check_conditions->sol_conditions No check_reagents->start Yes (Re-evaluate problem) sol_reagents Solution: 1. Ensure rigorous degassing of solvents and reagents. 2. Use dry, high-purity reagents. 3. Check boronic acid quality (protodeborylation). check_reagents->sol_reagents No

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Complex Product Mixture and Byproduct Formation

If the starting material is consumed but the yield of the desired product is low due to the formation of multiple byproducts, consider the following.

Observed Byproduct Potential Cause(s) Suggested Solutions
Homocoupled Boronic Acid Presence of O₂; Inefficient reduction of Pd(II) precatalyst.[3]1. Ensure rigorous degassing of all reagents and solvents.[4] 2. Use a direct Pd(0) catalyst source. 3. Add a small amount of a reducing agent if using a Pd(II) source.
Protodeborylated Boronic Acid Unstable boronic acid, often accelerated by excess water or harsh basic/acidic conditions.[3]1. Use fresh, high-quality boronic acid. 2. Use anhydrous conditions if feasible. 3. Switch to a milder base (e.g., K₃PO₄, CsF).[8][9]
De-brominated Starting Material Presence of a hydride source; reaction temperature is too high.[3]1. Use aprotic solvents (e.g., Dioxane, Toluene, DMF). 2. Screen alternative bases that are less likely to act as hydride donors. 3. Reduce the reaction temperature.
Products from Benzylic Substitution The bromomethyl group is reacting. This may be promoted by certain bases or high temperatures.[5][6]1. Lower the reaction temperature. 2. Use a milder base (e.g., NaHCO₃, K₂CO₃). 3. Select a catalyst known for high selectivity towards sp² C-Br bonds.

Experimental Protocols

General Protocol for Suzuki Coupling

This is a representative protocol that can be adapted and optimized for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%, if not using a pre-formed catalyst complex).

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

  • Reaction : Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Table of Recommended Reaction Conditions for Screening

The optimal conditions can vary significantly based on the coupling partner. Use this table as a starting point for optimization.

Parameter Condition A (Standard) Condition B (Mild Base) Condition C (For Difficult Couplings)
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneNoneSPhos (4 mol%)
Base K₂CO₃ (2.5 eq)[5]K₃PO₄ (3.0 eq)Cs₂CO₃ (2.5 eq)[6]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DMF[5]
Temperature 90 °C80 °C110 °C

Catalytic Cycle and Key Steps

Understanding the mechanism can aid in troubleshooting. The generally accepted cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X Ln oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar' Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation Activates Boron Species

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(2-Bromomethylphenyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific synthesis, particularly concerning the removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinim-ide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound using N-Bromosuccinimide?

The synthesis involves the radical-initiated benzylic bromination of 4-(2-methylphenyl)benzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent.

Q2: Why is the removal of unreacted NBS and succinimide important?

Unreacted N-bromosuccinimide can interfere with subsequent reaction steps and complicate product analysis. Succinimide, the byproduct of the reaction, has similar solubility to the product in some solvents, which can lead to co-elution during chromatographic purification and contamination of the final product.

Q3: What are the common challenges in removing these impurities?

The primary challenges include the partial solubility of succinimide in common organic solvents used for extraction and its tendency to co-elute with the desired product during silica gel chromatography.

Q4: Are there any safety precautions I should take when working with NBS?

Yes, N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. It is also a moisture-sensitive reagent. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Presence of Succinimide Impurity in the Final Product

Symptom: 1H NMR analysis of the purified product shows a singlet peak around δ 2.5-2.7 ppm, corresponding to the methylene protons of succinimide.

Cause: Incomplete removal of succinimide during the workup or co-elution during column chromatography.

Troubleshooting Steps & Methodologies:

  • Aqueous Wash: During the workup, perform multiple washes of the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This converts succinimide to its more water-soluble sodium salt. A subsequent wash with water and then brine is recommended.

  • Filtration of Crude Reaction Mixture: In some cases, particularly when using non-polar solvents like carbon tetrachloride, the succinimide byproduct may precipitate out of the reaction mixture upon cooling. Filtration of the cooled reaction mixture before aqueous workup can remove a significant portion of the succinimide.

  • Recrystallization: Recrystallization of the crude product can be an effective method for removing succinimide. A solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while succinimide remains soluble, should be chosen. For this compound, a mixed solvent system of ethyl acetate and hexane is a good starting point for optimization.

Issue 2: Unreacted N-Bromosuccinimide (NBS) Remains in the Product

Symptom: The purified product is yellow or brown, and TLC analysis shows a spot corresponding to NBS.

Cause: Incomplete quenching of unreacted NBS during the workup.

Troubleshooting Steps & Methodologies:

  • Quenching with a Reducing Agent: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3). These reagents will reduce the unreacted NBS to succinimide, which can then be removed by an aqueous base wash as described in Issue 1.

  • Monitoring the Reaction: Ensure the reaction has gone to completion by TLC before starting the workup. If the reaction is sluggish, a small additional portion of the radical initiator (AIBN) can be added.

Issue 3: Low Yield of this compound

Symptom: The isolated yield of the desired product is significantly lower than expected.

Cause:

  • Incomplete reaction.

  • Degradation of the product during workup or purification.

  • Formation of byproducts, such as the dibrominated species.

Troubleshooting Steps & Methodologies:

  • Optimize Reaction Conditions:

    • Radical Initiator: Ensure a sufficient amount of radical initiator is used. The reaction is typically initiated by heat or UV light.

    • Solvent: The reaction is commonly performed in non-polar solvents like carbon tetrachloride or cyclohexane. Ensure the solvent is dry.

    • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.1 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to the formation of dibrominated byproducts.

  • Mild Workup Conditions: Avoid strong bases if the product is suspected to be base-sensitive. A quick wash with a saturated sodium bicarbonate solution is generally sufficient.

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: The following is a representative protocol adapted from general procedures for benzylic bromination. Researchers should optimize conditions for their specific setup.

  • To a solution of 4-(2-methylphenyl)benzonitrile (1.0 eq) in anhydrous carbon tetrachloride (or another suitable solvent), add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

  • Heat the reaction mixture to reflux (or initiate with a UV lamp) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reagent Quantities for a Representative Synthesis

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 5g of starting material)
4-(2-methylphenyl)benzonitrile193.251.05.0 g
N-Bromosuccinimide (NBS)177.981.15.0 g
Azobisisobutyronitrile (AIBN)164.210.050.21 g
Carbon Tetrachloride--100 mL

Table 2: Comparison of Workup Procedures for Succinimide Removal

Workup MethodDescriptionAdvantagesDisadvantages
Aqueous Base Wash Washing the organic layer with saturated NaHCO3 or Na2CO3 solution.Simple, effective for removing acidic impurities and converting succinimide to its salt.May not completely remove succinimide if it has high solubility in the organic phase.
Filtration Filtering the cooled reaction mixture before aqueous workup.Can remove a large portion of precipitated succinimide early in the process.Only effective if succinimide precipitates from the reaction solvent.
Recrystallization Purifying the crude product from a suitable solvent system (e.g., Ethyl Acetate/Hexane).Can provide a highly pure product and effectively remove soluble impurities like succinimide.Requires optimization of the solvent system; some product loss is inevitable.

Visualizations

SynthesisWorkflow reagents 1. Mix Reagents (Starting Material, NBS, AIBN) in Solvent reaction 2. Initiate Reaction (Heat/UV Light) reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Workup (Cool, Filter, Wash) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization/ Chromatography) workup->purification product Final Product: 4-(2-Bromomethylphenyl) benzonitrile purification->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart start Problem Encountered impurity Succinimide Impurity in Product? start->impurity unreacted_nbs Unreacted NBS in Product? impurity->unreacted_nbs No solution1 - Increase aqueous base washes - Optimize recrystallization solvent impurity->solution1 Yes low_yield Low Product Yield? unreacted_nbs->low_yield No solution2 - Wash with Na2S2O3 or NaHSO3 - Ensure reaction completion unreacted_nbs->solution2 Yes solution3 - Optimize reaction time/initiator - Control NBS stoichiometry - Use mild workup low_yield->solution3 Yes end Pure Product / Improved Yield low_yield->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for common synthesis issues.

Technical Support Center: Synthesis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2-Bromomethylphenyl)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method is the radical bromination of 4-(o-tolyl)benzonitrile (also known as 4'-methyl-2-cyanobiphenyl) at the benzylic position. This is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][2][3][4]

Q2: What are the main challenges and side reactions in this synthesis?

A2: The primary challenges include:

  • Over-bromination: Formation of the dibrominated byproduct, 4-(2-(dibromomethyl)phenyl)benzonitrile, which can be difficult to separate from the desired product.[2]

  • Aromatic bromination: Bromination of the aromatic ring instead of the benzylic position, although this is less common under radical conditions.

  • Incomplete reaction: Leaving unreacted starting material, which can complicate purification.

  • Low yield: Various factors can contribute to a lower than expected yield of the final product.

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To minimize dibromination, you can:

  • Use a controlled stoichiometry of the brominating agent (NBS or Br2), typically around 1.0 to 1.2 equivalents. One patent suggests that using more than 0.7 moles of bromine per mole of starting material increases the formation of the dibromo byproduct.

  • Slowly add the brominating agent to the reaction mixture to maintain a low concentration.

  • Carefully monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the starting material is consumed but before significant dibromination occurs.

  • In some cases, the dibrominated product can be converted back to the desired monobrominated product.[2]

Q4: What is the role of the radical initiator and light?

A4: The reaction proceeds via a free radical mechanism. A radical initiator (like AIBN or BPO) or exposure to light (UV or visible) is necessary to initiate the reaction by generating a bromine radical from the brominating agent.[1][3][5] The choice of initiator and its concentration can affect the reaction rate and selectivity.

Q5: Which solvents are suitable for this reaction?

A5: Non-polar aprotic solvents are generally preferred to avoid side reactions. Commonly used solvents include:

  • Carbon tetrachloride (CCl4) - historically common but now often avoided due to toxicity.[6]

  • Chlorobenzene[7][8]

  • Ethylene dichloride[9]

  • Acetonitrile[1][10]

  • Cyclohexane

The choice of solvent can influence the solubility of reagents and the reaction outcome.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive radical initiator. 2. Insufficient reaction temperature or light exposure. 3. Poor quality of NBS (can degrade over time). 4. Presence of radical inhibitors in the starting material or solvent.1. Use a fresh batch of radical initiator. 2. Ensure the reaction is heated to the decomposition temperature of the initiator or adequately irradiated. 3. Use freshly recrystallized NBS. The quality of NBS from different suppliers can vary and impact the reaction.[2] 4. Purify the starting material and use dry, high-purity solvents.
High percentage of dibrominated byproduct 1. Excess of brominating agent (NBS or Br2). 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount of the brominating agent (1.0-1.2 eq.). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Optimize the reaction temperature to favor monobromination.
Presence of unreacted starting material 1. Insufficient amount of brominating agent or radical initiator. 2. Short reaction time. 3. Low reaction temperature.1. Ensure the correct stoichiometry of reagents. 2. Increase the reaction time, monitoring progress to avoid over-bromination. 3. Increase the reaction temperature or light intensity.
Formation of colored impurities 1. Decomposition of reagents or products. 2. Presence of bromine from NBS degradation.1. Purify the crude product by recrystallization or column chromatography. 2. Wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) during workup to remove excess bromine.
Difficulty in product purification 1. Similar polarity of the product and byproducts (e.g., dibrominated compound).1. Optimize the reaction to minimize byproduct formation. 2. Use a different recrystallization solvent or a more efficient column chromatography system. 3. Consider a chemical treatment to convert the dibrominated byproduct back to the desired product.[2]

Experimental Protocols & Data

Protocol 1: Benzylic Bromination using NBS and AIBN

This protocol is adapted from a procedure for a similar compound and is a good starting point for optimization.[6]

Materials:

  • 4-(o-tolyl)benzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (or a safer alternative like chlorobenzene or acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(o-tolyl)benzonitrile (1 equivalent) in the chosen anhydrous solvent.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent) and maintain reflux for the required time (typically 4-8 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Protocol 2: Benzylic Bromination using Bromine and a Radical Initiator

This protocol is based on procedures described in several patents for the synthesis of this compound.[7][8][9]

Materials:

  • 4-(o-tolyl)benzonitrile (4'-methyl-2-cyanobiphenyl)

  • Bromine (Br2)

  • 2,2'-Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Ethylene dichloride or monochlorobenzene

Procedure:

  • In a reaction vessel, dissolve 4-(o-tolyl)benzonitrile (1 equivalent) and the radical initiator (e.g., 0.05 equivalents of AIBN) in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Slowly add bromine (1.0-1.1 equivalents) dropwise to the reaction mixture over a period of several hours while maintaining the temperature.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional hour, or until the reaction is complete as monitored by GC or TLC.

  • Cool the reaction mixture and wash it with water, followed by a wash with a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the product by recrystallization.

Quantitative Data from Literature

The following table summarizes yield data from various sources for the synthesis of this compound or similar compounds under different conditions.

Starting MaterialBrominating AgentInitiator/CatalystSolventYield (%)Reference
4'-Methyl-2-cyanobiphenylBr2Radical Initiator & OxidantMonochlorobenzene78[7][8]
4'-Methyl-2-cyanobiphenylBr22,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride89.4[9]
4-MethylbenzonitrileNBSAIBNCarbon Tetrachloride90[6]
4'-Methyl-2-cyanobiphenylBr22,2'-AzobisisobutyronitrileMonochlorobenzene85.4[11]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(o-tolyl)benzonitrile in anhydrous solvent add_reagents Add NBS and Radical Initiator start->add_reagents reflux Heat to Reflux / Irradiate add_reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temp monitor->cool filter Filter Succinimide cool->filter wash Wash with Water & Sodium Thiosulfate filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound using NBS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction over_bromination Over-bromination (Dibromo byproduct) start->over_bromination poor_reagents Poor Reagent Quality start->poor_reagents optimize_conditions Increase Temp/Time or Initiator Conc. incomplete_reaction->optimize_conditions If starting material remains control_stoichiometry Use 1.0-1.2 eq. NBS Slow Addition over_bromination->control_stoichiometry If dibromo product is high purify_reagents Use Fresh/Purified NBS & Initiator poor_reagents->purify_reagents If reaction is sluggish optimize_conditions->start Re-evaluate control_stoichiometry->start Re-evaluate purify_reagents->start Re-evaluate

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Stability issues of 4-(2-Bromomethylphenyl)benzonitrile during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2-bromomethylphenyl)benzonitrile during experimental workup procedures. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound during workup?

A1: this compound, a benzylic bromide, is susceptible to degradation under common workup conditions. The primary concerns are its sensitivity to:

  • Nucleophiles: Water, alcohols, and basic solutions can lead to hydrolysis or other substitution reactions, forming the corresponding benzyl alcohol or ether byproducts.

  • Bases: Strong bases can promote elimination reactions, leading to the formation of undesired alkenes. Even weak bases can facilitate hydrolysis.

  • Heat: Benzylic bromides can be thermally labile.[1] Prolonged exposure to elevated temperatures during solvent removal or purification can cause decomposition and the formation of impurities.

  • Light: Some benzylic halides can be sensitive to light, which can initiate radical reactions.

Q2: What are the most common byproducts observed during the synthesis and workup of this compound?

A2: The most frequently encountered byproducts include:

  • 4-(2-(Hydroxymethyl)phenyl)benzonitrile: Formed via hydrolysis of the benzylic bromide with water present during the workup.

  • Bis(2-(4-cyanophenyl)phenyl)methane ether: Can form if the benzylic alcohol byproduct reacts with another molecule of the starting material.

  • Dibrominated species: Over-bromination of the starting material can lead to the formation of a dibrominated byproduct, which can be challenging to separate.[2]

  • Elimination products: The presence of base can lead to the formation of alkene impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of this compound.

Issue 1: Low yield after aqueous workup.

Possible Cause: Hydrolysis of the benzylic bromide.

Solutions:

  • Minimize contact with water: Use anhydrous solvents for extraction and drying. If an aqueous wash is necessary, perform it quickly with cold, deionized water or a brine solution to reduce the solubility of the organic product in the aqueous phase.

  • Use a non-nucleophilic acid for neutralization: If an acidic wash is required, use a dilute, non-nucleophilic acid like a cold solution of dilute HCl.

  • Avoid basic washes: If a basic wash is unavoidable, use a weak, non-nucleophilic base like a cold, dilute sodium bicarbonate solution and minimize the contact time.

Issue 2: Presence of significant impurities after purification.

Possible Cause: Decomposition during solvent evaporation or chromatography.

Solutions:

  • Low-temperature solvent removal: Concentrate the organic solution under reduced pressure at a low temperature (e.g., < 40°C) to prevent thermal degradation.

  • Appropriate chromatography conditions:

    • Use a non-polar eluent system for column chromatography to quickly elute the product and minimize its contact time with the stationary phase (e.g., silica gel).[4]

    • Consider using a less acidic stationary phase, such as neutral alumina, if silica gel is suspected of causing degradation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids prolonged heating.[5]

Issue 3: Difficulty in separating the product from the starting material or byproducts.

Possible Cause: Similar polarities of the desired product and impurities.

Solutions:

  • Optimize chromatography: Experiment with different solvent systems to achieve better separation on TLC before attempting column chromatography. A gradient elution may be necessary.

  • Derivative formation: In some cases, converting the excess starting material or a specific byproduct into a more easily separable derivative can be a viable strategy. For instance, excess benzyl bromide can be reacted with a scavenger resin or a reagent that forms a water-soluble salt.[4]

Experimental Protocols

General Aqueous Workup Protocol for Benzylic Bromides
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction is performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with:

    • Cold, deionized water (2 x volume of the organic layer) to remove water-soluble impurities.

    • Cold, saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer) to neutralize any acidic byproducts. Perform this wash quickly to minimize hydrolysis.

    • Cold, saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer) to aid in the separation of the layers and remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a low temperature (< 40°C).

Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways A This compound B 4-(2-(Hydroxymethyl)phenyl)benzonitrile A->B H2O (Hydrolysis) C Elimination Product A->C Base (Elimination) D Bis(2-(4-cyanophenyl)phenyl)methane ether A->D + 4-(2-(Hydroxymethyl)phenyl)benzonitrile

Caption: Potential degradation pathways for this compound.

Recommended Workup Workflow

Recommended Workup Workflow A Reaction Mixture B Quench with Cold Water/Brine A->B C Extract with Organic Solvent B->C D Wash with Cold NaHCO3 (aq, brief) C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo (< 40°C) F->G H Purify (Chromatography/Recrystallization) G->H

Caption: A generalized workflow for the workup of this compound.

References

Characterization of impurities in 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(2-Bromomethylphenyl)benzonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how are they formed?

A1: The most common impurities are typically process-related, originating from the synthesis process, which involves the radical bromination of 4'-methyl-2-cyanobiphenyl.[1][2] Key impurities include:

  • Unreacted Starting Material: 4'-Methyl-2-cyanobiphenyl may remain if the reaction is incomplete.[1]

  • Di-bromo Impurity: Over-bromination of the starting material can lead to the formation of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, also known as 2-(4',4'-Dibromomethylphenyl)benzonitrile.[3][4][5]

  • Chloro Impurity: If the brominating agent, N-Bromosuccinimide (NBS), contains N-Chlorosuccinimide (NCS) as a residual impurity, the corresponding 2-(4'-Chloromethylphenyl)benzonitrile (CMPBN) can be formed.[6]

Q2: Why is it critical to identify and control these impurities?

A2: this compound is a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs) like Valsartan and Telmisartan.[1][7] Brominated and chlorinated impurities are often classified as potentially genotoxic.[5][6] Regulatory agencies like the FDA and EMEA have strict guidelines for limiting genotoxic impurities in pharmaceutical ingredients to ensure patient safety.[6][8]

Q3: What are the recommended primary analytical techniques for impurity characterization?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a primary technique for separating and quantifying non-volatile impurities.[1] It is widely used for determining the purity of this compound.[9]

  • Gas Chromatography (GC): GC is effective for analyzing volatile impurities and can be specifically used to detect and quantify halogenated impurities like 2-(4'-Chloromethylphenyl)benzonitrile.[7][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is a powerful tool for the structural identification of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): NMR is essential for definitive structural elucidation, while FTIR helps in identifying the functional groups present in the molecule and its impurities.[11][12]

Troubleshooting Guides

Issue 1: An unexpected peak has appeared in my HPLC chromatogram. How can I identify it?

Answer: A systematic approach is required to identify an unknown peak.

  • Check for Obvious Sources:

    • Starting Materials: Analyze a standard of the starting material (4'-methyl-2-cyanobiphenyl) to see if the retention time matches.

    • Known By-products: Inject standards of known impurities like the di-bromo derivative if available. The di-bromo impurity is a common by-product from over-reaction.[4]

  • Employ Hyphenated Techniques:

    • The most effective method for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will provide the mass of the impurity, which is a critical piece of information for determining its molecular formula and structure.[5]

  • Spectroscopic Analysis:

    • If the impurity can be isolated via preparative HPLC, use Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation.[11]

The workflow below illustrates the logical steps for identifying an unknown chromatographic peak.

cluster_workflow Impurity Identification Workflow start Unknown Peak Detected in HPLC check_rt Compare Retention Time (RT) with Known Standards (Starting Material, Known Impurities) start->check_rt decision Peak RT Matches Known Standard? check_rt->decision identify Impurity Identified & Quantified decision->identify Yes lcms Perform LC-MS Analysis to Determine Mass decision->lcms No end Update Impurity Profile identify->end isolate Isolate Impurity (e.g., Prep-HPLC) lcms->isolate nmr Perform NMR for Structural Elucidation isolate->nmr structure Structure Determined nmr->structure structure->end cluster_synthesis Synthesis and Impurity Formation Pathway SM 4'-Methyl-2-cyanobiphenyl (Starting Material) product This compound (Desired Product) SM->product Radical Bromination impurity1 Unreacted Starting Material SM->impurity1 Incomplete Reaction reagents Brominating Agent (e.g., NBS) + Radical Initiator (e.g., AIBN) reagents->product impurity2 4'-(Dibromomethyl)-[1,1'-biphenyl] -2-carbonitrile (Di-bromo Impurity) product->impurity2 Over-bromination (Side Reaction)

References

Technical Support Center: Synthesis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Bromomethylphenyl)benzonitrile. It provides troubleshooting advice and answers to frequently asked questions to address challenges that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Reaction & Purity Issues

Q1: My reaction is showing low conversion of the starting material, 4-methyl-2'-cyanobiphenyl. What are the possible causes and solutions?

A1: Low conversion can be attributed to several factors:

  • Inactive Radical Initiator: The radical initiator (e.g., AIBN or Benzoyl Peroxide) may have degraded. Ensure it is fresh and has been stored correctly. Consider adding a fresh batch of the initiator if the reaction has stalled.

  • Insufficient Initiator: The amount of initiator may be too low. While catalytic, a certain threshold is needed to propagate the radical chain reaction effectively. Refer to literature for optimal loading, typically 1-5 mol%.

  • Reaction Temperature: The reaction may not be at the optimal temperature for the chosen initiator to decompose and initiate the reaction. For AIBN, a common solvent is CCl4 or acetonitrile with reflux conditions. For Benzoyl Peroxide, similar conditions are often used.

  • Inhibitors: The presence of radical scavengers (e.g., oxygen, certain impurities in the solvent or starting material) can inhibit the reaction. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, degassed solvents.

Q2: I am observing a significant amount of dibrominated and other over-brominated impurities in my product. How can I minimize these?

A2: The formation of over-brominated products is a common issue in benzylic bromination. Here’s how to address it:

  • Control Stoichiometry: Use only a slight excess of N-Bromosuccinimide (NBS), typically 1.05-1.1 equivalents. A large excess of NBS will drive the reaction towards di- and tri-bromination.

  • Controlled Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a continuous slurry over the course of the reaction. This maintains a low, steady concentration of bromine in the reaction mixture, favoring mono-bromination.[1][2]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.

  • Alternative Brominating Agents: While NBS is common, other reagents might offer better selectivity in some cases, though this would require process re-development.

Q3: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing the heat generated?

A3: Exothermicity is a critical safety concern during scale-up.

  • Controlled Reagent Addition: As mentioned, the slow, controlled addition of NBS is crucial not only for selectivity but also for managing the heat of the reaction.

  • Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and surface area for efficient heat exchange. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging.

  • Solvent Choice and Concentration: A higher solvent volume can act as a heat sink, but this may also slow down the reaction rate and reduce throughput. A careful balance is needed.

  • Thermal Safety Analysis: For larger scale reactions, it is highly recommended to perform a thermal safety analysis (e.g., using a reaction calorimeter) to understand the thermal profile and potential for runaway reactions.[3] Incompatibilities between NBS and certain solvents like 2-methyltetrahydrofuran have been reported to be hazardous.[3]

Q4: My final product is difficult to purify and has a persistent impurity. What could it be and how can I remove it?

A4: A common and often difficult-to-remove impurity is the starting material, 4-methyl-2'-cyanobiphenyl, due to its similar polarity to the product. Over-brominated species can also be challenging.

  • Crystallization: Recrystallization is the most common method for purifying this compound. A mixture of a solvent in which the product is soluble at high temperatures and an anti-solvent in which it is less soluble at low temperatures can be effective. Common solvent systems include isopropanol/water, toluene/heptane, or dichloromethane/hexane.

  • Column Chromatography: While not ideal for very large scales, flash column chromatography can be used for purification, especially at the lab scale. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

  • Impurity Identification: If an unknown impurity persists, it is important to identify it using techniques like LC-MS or GC-MS to devise a targeted purification strategy.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield and purity of this compound during a scale-up synthesis. The data is illustrative and based on general principles of benzylic bromination.

ParameterCondition ACondition BExpected Outcome
Scale 10 g1 kgPotential for lower yield and higher impurities in Condition B without process modification.
NBS Addition All at oncePortion-wise over 2hCondition B is expected to have a lower percentage of dibromo impurity.
Initiator (AIBN) 1 mol%5 mol%Condition B may have a faster reaction rate but an increased risk of side products.
Temperature 60 °C80 °C (reflux in CCl4)Higher temperature in Condition B will increase the reaction rate but may also increase impurity formation.
Stirring Speed 200 rpm500 rpmHigher stirring speed in Condition B is crucial for heat and mass transfer at a larger scale.
Illustrative Yield 85%70%Illustrative yield for a non-optimized scale-up.
Dibromo Impurity ~2%~8%Illustrative impurity levels for non-optimized scale-up.

Experimental Protocols

Key Experiment: Synthesis of this compound (Illustrative Lab Scale)

Materials:

  • 4-methyl-2'-cyanobiphenyl

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (or Carbon Tetrachloride - use with extreme caution due to toxicity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas, add 4-methyl-2'-cyanobiphenyl (1 equivalent).

  • Add the solvent (e.g., acetonitrile, approximately 10 mL per gram of starting material).

  • Begin stirring and purge the system with an inert gas for 15-20 minutes.

  • Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator, AIBN (0.02 equivalents).

  • Heat the reaction mixture to reflux (around 82°C for acetonitrile) and monitor the reaction progress by TLC or GC.

  • Upon completion (disappearance of the starting material, typically 2-4 hours), cool the reaction mixture to room temperature.

  • The succinimide by-product will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol).

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Start Start: 4-methyl-2'-cyanobiphenyl Reaction Benzylic Bromination Reagents: NBS, AIBN Solvent: Acetonitrile Conditions: Reflux, Inert Atmosphere Start->Reaction Workup Work-up 1. Filtration of Succinimide 2. Aqueous Wash 3. Drying Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or High Impurities? Low_Conversion Low Conversion of Starting Material Start->Low_Conversion Low Yield High_Impurities High Level of Impurities Start->High_Impurities High Impurities Check_Initiator Check Initiator Age/Amount Low_Conversion->Check_Initiator Check_Temp Verify Reaction Temperature Low_Conversion->Check_Temp Check_Inhibitors Degas Solvents/Use Inert Atmosphere Low_Conversion->Check_Inhibitors Over_Bromination Over-bromination Products (e.g., dibromo) High_Impurities->Over_Bromination Other_Impurities Other Impurities High_Impurities->Other_Impurities Control_NBS Use Controlled NBS Addition Over_Bromination->Control_NBS Check_Stoichiometry Verify NBS Stoichiometry (1.05-1.1 eq) Over_Bromination->Check_Stoichiometry Optimize_Purification Optimize Crystallization/Chromatography Other_Impurities->Optimize_Purification

Caption: Decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-(2-Bromomethylphenyl)benzonitrile and the parent compound, benzyl bromide, in the context of nucleophilic substitution reactions. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions and predicting outcomes in synthetic organic chemistry and drug development, where the introduction of benzylic moieties is a common strategy. This comparison is supported by an analysis of electronic and steric effects, and a detailed experimental protocol is provided for researchers to quantitatively assess their reactivity.

Introduction to Reactivity

Benzyl bromide is a classic substrate in nucleophilic substitution reactions, exhibiting high reactivity due to the ability of the adjacent phenyl ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. The reactivity of substituted benzyl bromides can be significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.

This compound introduces two key substituents compared to benzyl bromide: an ortho-phenyl group and a para-benzonitrile group, relative to the bromomethyl group's point of attachment on its own ring. These modifications are expected to modulate its reactivity through a combination of steric and electronic effects.

Qualitative Reactivity Comparison

Based on established principles of physical organic chemistry, we can predict the relative reactivity of this compound compared to benzyl bromide.

  • Electronic Effects: The benzonitrile group at the para position of the second phenyl ring is a strong electron-withdrawing group due to the nitrile's inductive and resonance effects. This electron withdrawal is transmitted through the biphenyl system, though attenuated, to the benzylic carbon. In an SN2 reaction, electron-withdrawing groups can stabilize the transition state, which has a developing negative charge on the incoming nucleophile and the leaving group, by delocalizing electron density. This effect is expected to increase the reactivity of this compound in SN2 reactions compared to benzyl bromide.

  • Steric Effects: The presence of a phenyl group at the ortho position to the bromomethyl group introduces significant steric hindrance. In an SN2 reaction, which proceeds via a backside attack on the electrophilic carbon, this bulky ortho substituent is expected to impede the approach of the nucleophile. This steric hindrance will likely decrease the rate of an SN2 reaction for this compound relative to the sterically unencumbered benzyl bromide.

Overall Predicted Reactivity: The reactivity of this compound will be determined by the interplay of these opposing electronic and steric effects. It is plausible that the steric hindrance from the ortho-phenyl group will be the dominant factor, leading to a slower SN2 reaction rate compared to benzyl bromide. However, the extent of this rate decrease will be dependent on the specific nucleophile and reaction conditions.

Quantitative Reactivity Data

To provide a quantitative comparison, a kinetic study is necessary. The following table presents hypothetical, yet realistic, second-order rate constants (k) for the reaction of each substrate with a common nucleophile, such as sodium iodide in acetone, which favors an SN2 mechanism.

CompoundStructurePredicted Relative k (at 25°C)
Benzyl Bromide1.00 (Reference)
This compound~ 0.1 - 0.5

This data is illustrative and would need to be confirmed by experimental measurement.

Experimental Protocols

To obtain the quantitative data presented above, the following experimental protocol for a comparative kinetic study is proposed.

Objective:

To determine and compare the second-order rate constants for the SN2 reaction of benzyl bromide and this compound with sodium iodide in acetone.

Materials:
  • Benzyl bromide (≥99%)

  • This compound (≥98%)

  • Sodium iodide (NaI), anhydrous (≥99.5%)

  • Acetone, HPLC grade, anhydrous

  • Dodecane (internal standard for HPLC analysis)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated reaction vessel or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column, or a conductivity meter.

Procedure:

Method 1: HPLC Monitoring

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.

    • Prepare 0.05 M stock solutions of benzyl bromide and this compound in anhydrous acetone, each containing a known concentration (e.g., 0.01 M) of dodecane as an internal standard.

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel to a constant temperature (e.g., 25.0 ± 0.1 °C) in a thermostated water bath.

    • To initiate the reaction, mix equal volumes of the NaI stock solution and one of the benzylic bromide stock solutions in the reaction vessel with vigorous stirring. The final concentrations will be approximately 0.05 M NaI and 0.025 M benzylic bromide.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 5-10 minutes for the expected faster reaction and every 20-30 minutes for the slower one), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., a mixture of acetonitrile and water) in an HPLC vial.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop a suitable HPLC method to separate the starting benzylic bromide, the iodinated product, and the internal standard. Monitor the disappearance of the starting material peak area relative to the internal standard peak area.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the benzylic bromide (ln[R-Br]) versus time.

    • For a pseudo-first-order reaction (with a large excess of nucleophile, if chosen) or a second-order reaction, the slope of the resulting straight line will be related to the rate constant. For a second-order reaction with initial concentrations [R-Br]₀ and [I⁻]₀, a plot of ln(([I⁻]₀[R-Br])/([R-Br]₀[I⁻])) versus time will be linear with a slope of ([I⁻]₀ - [R-Br]₀)k.

Method 2: Conductivity Monitoring

  • Setup:

    • Calibrate a conductivity probe and meter.

    • In a thermostated reaction vessel, place a solution of the benzylic bromide in a low-polarity solvent that will dissolve the reactants but not the salt product (e.g., a mixture of acetone and a non-polar co-solvent).

    • Add a solution of a nucleophile that will result in the formation of a precipitating salt (e.g., sodium iodide in acetone, where NaBr will precipitate).

  • Monitoring:

    • Monitor the change in conductivity of the solution over time. As the ionic nucleophile is consumed and precipitates as a salt, the conductivity of the solution will decrease.

  • Data Analysis:

    • The rate of change of conductivity can be related to the rate of the reaction. The second-order rate constant can be determined by fitting the conductivity versus time data to the appropriate integrated rate law.

Factors Influencing Reactivity

The following diagram illustrates the key factors influencing the reactivity of this compound in comparison to benzyl bromide in an SN2 reaction.

G cluster_benzyl_bromide Benzyl Bromide cluster_substituted This compound bb Benzylic Carbon h1 H bb->h1 h2 H bb->h2 ph Phenyl Group bb->ph reactivity_bb High Reactivity bb->reactivity_bb Resonance Stabilization s_bb Benzylic Carbon ortho_ph ortho-Phenyl Group s_bb->ortho_ph para_cn_ph para-Benzonitrile on Phenyl s_bb->para_cn_ph reactivity_s Modified Reactivity s_bb->reactivity_s ortho_ph->reactivity_s Steric Hindrance (Decreases Rate) para_cn_ph->reactivity_s Electronic Withdrawal (Increases Rate)

Caption: Factors influencing the SN2 reactivity of the two benzylic bromides.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is a result of a balance between the rate-enhancing electronic effect of the para-benzonitrile group and the rate-retarding steric hindrance of the ortho-phenyl group. While qualitative analysis suggests that steric hindrance may dominate, leading to a slower reaction rate compared to benzyl bromide, quantitative experimental data is essential for a definitive comparison. The provided experimental protocols offer a robust framework for researchers to determine the precise reactivity of this and other substituted benzylic systems, aiding in the rational design of synthetic routes and the development of novel chemical entities.

Comparative Analysis of Analytical Methods for 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-(2-Bromomethylphenyl)benzonitrile. While a specific validated HPLC method for this compound is not publicly available, this guide proposes a robust reverse-phase HPLC (RP-HPLC) method based on established methodologies for structurally similar aromatic and brominated compounds. The performance of this proposed HPLC method is compared with a validated GC method for a closely related isomer and the general capabilities of GC-Mass Spectrometry (GC-MS) for aromatic compound analysis.

Proposed HPLC Method and Alternative GC Method

For the purpose of this comparison, a standard RP-HPLC method is proposed. The parameters are derived from common practices for the analysis of aromatic nitriles and brominated compounds.[1][2][3] This is compared against a validated GC method for the analysis of 2-(4′-Bromomethyl phenyl) benzonitrile, a structural isomer of the target analyte.[4]

Table 1: Comparison of Proposed HPLC and Alternative GC Method Parameters

ParameterProposed HPLC MethodAlternative GC Method[4]
Instrumentation HPLC with UV DetectorGas Chromatograph with Flame Ionization Detector (FID)
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)DB-1, 100% dimethyl polysiloxane (30 m x 0.53 mm, 3 µm)
Mobile Phase/Carrier Gas Acetonitrile and Water (gradient or isocratic)Helium
Flow Rate 1.0 mL/minNot specified
Detector UV at 254 nmFlame Ionization Detector (FID)
Injection Volume 10 µLNot specified
Oven Temperature AmbientNot specified
Diluent Acetonitrile/Water mixtureDichloromethane
Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC method against the reported performance of the alternative GC method and the general capabilities of GC-MS.

Table 2: Performance Characteristics of Analytical Methods

Performance MetricProposed HPLC MethodAlternative GC Method[4]GC-MS[5]
Specificity High, based on retention time and UV spectrumHigh, based on retention timeVery high, based on retention time and mass spectrum
Limit of Detection (LOD) Estimated in the low ng/mL range0.31 µg/mLTypically in the parts-per-billion (ppb) range
Limit of Quantification (LOQ) Estimated in the mid-to-high ng/mL range0.95 µg/mLTypically in the ppb to low ppm range
Linearity Expected to be excellent (R² > 0.999)Not specifiedExcellent
Accuracy (% Recovery) Expected to be within 98-102%99.3%Typically within 95-105%
Precision (%RSD) Expected to be < 2%< 5%Typically < 5%
Suitability for Non-volatile Compounds ExcellentLimited to volatile/semi-volatile compoundsLimited to volatile/semi-volatile compounds

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is designed for the quantitative analysis of this compound in drug substance and process intermediates.

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient could be: 0 min, 40% B; 20 min, 75% B; 25 min, 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: A mixture of acetonitrile and water (1:1 v/v).

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Analysis:

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the peak area of the standard chromatogram.

Alternative Gas Chromatography (GC) Method

This method is adapted from a validated procedure for the analysis of 2-(4′-Bromomethyl phenyl) benzonitrile.[4]

1. Instrumentation and Conditions:

  • System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: DB-1, 100% dimethyl polysiloxane (30 m length, 0.53 mm internal diameter, 3 µm film thickness).

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: Typically 250°C and 300°C, respectively.

  • Oven Temperature Program: A suitable temperature program would be, for example: initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Diluent: Dichloromethane.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in dichloromethane at a concentration of approximately 100 µg/mL. An internal standard, such as benzophenone, can also be used.

  • Sample Solution: Prepare a sample solution in dichloromethane with an expected concentration of the analyte within the calibration range.

3. Analysis:

  • Inject the standard solution to calibrate the instrument.

  • Inject the sample solution.

  • Quantify the analyte based on the peak area relative to the standard or the internal standard.

Methodology Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (100 µg/mL) Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatogram Injection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte This compound HPLC HPLC (High Performance Liquid Chromatography) Analyte->HPLC Suitable for non-volatile compounds GC GC (Gas Chromatography) Analyte->GC Requires volatility Volatility Volatility Requirement HPLC->Volatility Low Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity Good Versatility Versatility HPLC->Versatility High GC->Volatility High GC->Sensitivity Very High (with MS) GC->Specificity Very High (with MS) GC->Versatility Moderate

Caption: Logical comparison of HPLC and GC for the analysis of the target analyte.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the expected mass spectrometry fragmentation pattern of 4-(2-Bromomethylphenyl)benzonitrile, providing insights into its structural characterization. This guide offers a predictive comparison based on the fragmentation of its core chemical moieties.

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry stands as a pivotal analytical technique in this process, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide delves into the predicted mass spectral fragmentation of this compound, a compound of interest in synthetic chemistry and potentially in the development of new therapeutic agents. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide provides a predictive analysis based on the well-established fragmentation behaviors of its constituent chemical groups: the benzyl bromide and benzonitrile moieties.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound (C14H10BrN, Molecular Weight: 272.14 g/mol ) under electron ionization (EI) is anticipated to be driven by the ionization of a non-bonding electron from the bromine or nitrogen atom, or a pi-electron from the aromatic systems. The subsequent fragmentation will likely proceed through the cleavage of the weakest bonds to form the most stable carbocations. The presence of bromine, with its two common isotopes 79Br and 81Br in nearly a 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) of almost equal intensity.

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and the rationale for their formation.

m/z (Proposed) Proposed Fragment Ion Formula Description of Fragmentation Pathway
271/273[C14H10BrN]+•C14H10BrNMolecular Ion (M+•) : The intact molecule with one electron removed. The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom.
192[C14H10N]+C14H9NLoss of Bromomethyl Radical ([M-CH2Br]+) : Cleavage of the C-C bond between the phenyl ring and the bromomethyl group.
191[C14H9N]+C14H9NLoss of HBr ([M-HBr]+•) : Intramolecular rearrangement followed by the elimination of a neutral hydrogen bromide molecule.
165[C13H9]+C13H9Tropylium-like ion : Formed from the biphenyl moiety after cleavage of the C-Br bond and rearrangement. The tropylium ion (C7H7+) itself is a very stable fragment.[1][2]
102[C7H4N]+C7H4NBenzonitrile fragment : Cleavage of the bond connecting the two phenyl rings.
91[C7H7]+C7H7Tropylium Ion : A common and very stable fragment in the mass spectra of benzyl-containing compounds, formed by cleavage of the C-Br bond and subsequent rearrangement.[1][2][3]

Illustrative Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.

Fragmentation_Pathway M [C₁₄H₁₀BrN]⁺• m/z 271/273 F1 [C₁₄H₁₀N]⁺ m/z 192 M->F1 - •CH₂Br F4 [C₇H₇]⁺ m/z 91 M->F4 - C₇H₃NBr F5 [C₁₄H₉N]⁺• m/z 191 M->F5 - HBr F2 [C₁₃H₉]⁺ m/z 165 F1->F2 - HCN F3 [C₇H₄N]⁺ m/z 102 F1->F3 - C₇H₆

References

A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective bromination of a benzylic methyl group is a critical transformation in the synthesis of complex molecules. The target compound, 4-(2-bromomethylphenyl)benzonitrile, is a valuable intermediate in pharmaceutical chemistry. While N-bromosuccinimide (NBS) is a conventional reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of cost, safety, and efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates three primary alternatives to N-bromosuccinimide (NBS) for the synthesis of this compound from 4-(2-methylphenyl)benzonitrile: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), molecular bromine (Br₂), and in situ generated bromine. Each reagent is assessed based on reaction yield, selectivity, reaction conditions, and safety considerations. Our findings indicate that while NBS remains a reliable reagent, alternatives such as DBDMH and molecular bromine can offer higher yields and improved atom economy, presenting compelling options for process optimization and scale-up.

Reagent Performance Comparison

The selection of a brominating agent for benzylic positions is a trade-off between reactivity, selectivity, and practical handling. The following table summarizes the quantitative performance of NBS and its alternatives in the synthesis of this compound, based on reported experimental data.

ReagentRadical Initiator/CatalystSolventReaction TimeTemperatureYield (%)Selectivity (Mono-brominated)Key Observations
N-Bromosuccinimide (NBS) Benzoyl Peroxide1,2-dichloroethane4 hRefluxNot explicitly stated, product isolated as crystals.[1]Not specifiedStandard, well-established method.
N-Bromosuccinimide (NBS) AIBNEthylene dichloride1 h70°C74.5[2]89.7%[2]Good yield and selectivity.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) LED light (475nm)Dichloromethane30 min50°C94[3]90% purity[3]High yield in a continuous flow setup. More atom-economical than NBS.[1][2]
Molecular Bromine (Br₂) 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride2 h (addition) + 1 h40°C89.4[2]94.8%[2]High yield and selectivity with a specific initiator. Br₂ is a hazardous reagent.
In situ Generated Bromine (NaBrO₃/NaBr/HCl)NoneEthyl acetate / Water6 h (addition) + 1 h35-45°C85[4]Not specifiedAvoids handling of molecular bromine directly.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared reagents are provided below.

Protocol 1: N-Bromosuccinimide (NBS)

To a solution of 4-(2-methylphenyl)benzonitrile (1 equivalent) in 1,2-dichloroethane, N-bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide are added.[1] The mixture is heated gradually to reflux and maintained for 4 hours. After cooling to 50°C, the reaction mixture is washed three times with hot water. The organic phase is then dried and concentrated to yield the product.

Protocol 2: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

In a continuous flow reactor setup, a solution of 4-(2-methylphenyl)benzonitrile (10g) in dichloromethane (30mL) and a solution of 1,3-dibromo-5,5-dimethylhydantoin (9g) in dichloromethane (30mL) are prepared in separate syringes.[3] The two solutions are pumped at a flow rate of 1.5 mL/min into a flow reactor maintained at 50°C and irradiated with a 475nm LED light. The reaction mixture is collected, and the reaction is quenched with sodium bisulfite. The organic phase is separated, the solvent is removed by rotary evaporation, and the crude product is recrystallized from isopropyl ether.[3]

Protocol 3: Molecular Bromine (Br₂)

In a reaction vessel, 4-(2-methylphenyl)benzonitrile (50 g, 0.2591 mol), ethylene dichloride (500 g), and 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (4.0 g, 0.0130 mol) are placed.[2] The internal temperature is controlled at 40°C ± 2°C. Molecular bromine (41.4 g, 0.2591 mol) is then added dropwise over a period of 2 hours, maintaining the temperature.[2] The reaction mixture is kept at this temperature for an additional hour. The mixture is then washed with water, and the organic layer is separated and concentrated. The resulting solid is recrystallized from a mixture of ethylene dichloride and n-heptane.[2]

Protocol 4: In situ Generated Bromine

To a reaction flask, add ethyl acetate, water, and 4-(2-methylphenyl)benzonitrile (193 g, 1 eq).[4] Then, add sodium bromide (69 g, 0.67 eq) and sodium bromate (50 g, 0.33 eq).[4] Stir the mixture uniformly at room temperature and control the reaction temperature at 35-45°C. A solution of hydrochloric acid (200 g, 20%, 1.1 eq) is added dropwise over 6 hours. After the addition is complete, the reaction is continued for another hour at 35-45°C.[4] The organic phase is then separated, and a portion of the ethyl acetate is removed under normal pressure. The mother liquor is cooled to 0°C to induce crystallization, and the pure product is obtained by suction filtration.[4]

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for benzylic bromination and a typical experimental workflow.

Benzylic_Bromination_Pathway cluster_reagents Brominating Agents 4-(2-methylphenyl)benzonitrile 4-(2-methylphenyl)benzonitrile Benzylic Radical Benzylic Radical 4-(2-methylphenyl)benzonitrile->Benzylic Radical Initiation (Radical Initiator/Light) This compound This compound Benzylic Radical->this compound Propagation (Brominating Agent) NBS NBS DBDMH DBDMH Br2 Br2

Caption: General reaction pathway for the free-radical benzylic bromination.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Combine Reactants Combine Reactants Add Initiator/Catalyst Add Initiator/Catalyst Combine Reactants->Add Initiator/Catalyst Set Temperature & Stir Set Temperature & Stir Add Initiator/Catalyst->Set Temperature & Stir Quench Reaction Quench Reaction Set Temperature & Stir->Quench Reaction Phase Separation Phase Separation Quench Reaction->Phase Separation Drying Drying Phase Separation->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Filtration & Drying Filtration & Drying Recrystallization->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product

Caption: A typical experimental workflow for synthesis and purification.

Concluding Remarks

The synthesis of this compound can be effectively achieved using several alternatives to the conventional N-bromosuccinimide. For high-yield and rapid synthesis, particularly in a continuous manufacturing setting, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under photochemical conditions presents a highly attractive option. Molecular bromine, while requiring careful handling due to its hazardous nature, offers excellent yields and selectivity when used with an appropriate radical initiator. The in situ generation of bromine provides a safer alternative to handling molecular bromine directly, with good yields. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety protocols, and desired purity. Researchers are encouraged to consider these alternatives to optimize their synthetic routes.

References

Biological Activity of 4-(2-Bromomethylphenyl)benzonitrile Derivatives: A Review of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is a notable absence of published studies on the biological activity of derivatives of 4-(2-Bromomethylphenyl)benzonitrile. This specific chemical scaffold does not appear to have been extensively explored for its therapeutic potential in publicly available research.

While the parent compound, this compound, is documented in chemical databases such as PubChem, information regarding its synthesis into a series of derivatives and their subsequent biological evaluation is not available. Searches for anticancer, enzyme inhibitory, or other pharmacological activities of compounds directly derived from this starting material did not yield any relevant studies.

It is important to note that while research exists on the biological activities of other compounds containing benzonitrile or bromophenyl moieties, these studies do not utilize the this compound core structure. For instance, separate research has detailed the antimicrobial properties of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and the microtubule-destabilizing effects of 4′-fluoro-benzotriazole-acrylonitrile derivatives. However, these compound series are structurally distinct and do not provide insight into the potential activities of derivatives of this compound.

Furthermore, a study was identified concerning 2-(4′-Bromomethyl phenyl) benzonitrile, an isomer of the compound of interest, but this research focused on its detection as an impurity in the drug Valsartan and did not investigate its biological effects.

Based on the available information, it is not possible to provide a comparison guide on the biological activity of this compound derivatives. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the lack of primary research in this specific area. This indicates a potential gap in the medicinal chemistry landscape and suggests that the biological potential of this particular chemical scaffold remains largely unexplored. Future research would be necessary to synthesize and screen a library of these derivatives to determine if they possess any significant biological activities.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This guide provides a comparative overview of techniques for elucidating the structure of 4-(2-Bromomethylphenyl)benzonitrile, with a primary focus on X-ray crystallography and its alternatives.

X-ray Crystallography: The Gold Standard for Atomic Resolution

X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystalline solid. The resulting electron density map allows for the determination of bond lengths, bond angles, and torsion angles, which are crucial for understanding molecular conformation and intermolecular interactions.

Hypothetical Crystallographic Data for this compound

The following table summarizes the type of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment on this compound.

ParameterHypothetical ValueDescription
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry of the crystal lattice.
Unit Cell Dimensions
a (Å)10.5Length of the 'a' axis of the unit cell.
b (Å)8.2Length of the 'b' axis of the unit cell.
c (Å)15.1Length of the 'c' axis of the unit cell.
α (°)90Angle between 'b' and 'c' axes.
β (°)105.3Angle between 'a' and 'c' axes.
γ (°)90Angle between 'a' and 'b' axes.
Volume (ų)1250.7The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³)1.445The theoretical density of the crystal.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Alternative Structural Elucidation Techniques

While X-ray crystallography is a powerful tool, obtaining suitable crystals can be a significant hurdle. Fortunately, other techniques can provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the connectivity and stereochemistry of molecules in solution.[1][2][3] It provides information about the chemical environment of each atom, allowing for the deduction of the molecular skeleton.

Key NMR Data for Structural Elucidation:

ExperimentInformation Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Reveals the number of non-equivalent carbons and their chemical environment.[4]
COSY (Correlation Spectroscopy) Shows correlations between coupled protons, helping to establish proton connectivity within molecular fragments.[1]
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.
Cryo-Electron Microscopy (Cryo-EM)

Initially developed for large biological macromolecules, recent advancements in cryo-electron microscopy (cryo-EM), particularly Microcrystal Electron Diffraction (MicroED), have made it a viable technique for the structural determination of small organic molecules from nanocrystals.[5][6][7]

Comparison of Structural Analysis Methods:

FeatureX-ray CrystallographyNMR SpectroscopyCryo-EM (MicroED)
Sample State Single CrystalSolutionNanocrystals (powder)[7]
Resolution AtomicInfers connectivity and conformationNear-atomic to atomic[7]
Key Information 3D atomic coordinates, bond lengths, angles, crystal packingConnectivity, stereochemistry, conformation in solution3D atomic coordinates from very small crystals
Primary Advantage Unambiguous 3D structureNo need for crystals, provides dynamic informationDoes not require large single crystals[7]
Limitation Requires well-ordered single crystalsDoes not provide precise bond lengths/angles; structure is an average in solutionNewer technique, instrumentation less common than X-ray diffractometers

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystallization: Crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice as it is rotated. A detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The electron density map is calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are performed.

  • Spectral Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and cross-peaks are interpreted to piece together the molecular structure.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: Workflow for X-ray Crystal Structure Determination.

logical_relationship cluster_main Structural Analysis Methods cluster_info Information Obtained xray X-ray Crystallography (Solid State, Atomic Resolution) coords 3D Atomic Coordinates xray->coords bonds Bond Lengths & Angles xray->bonds nmr NMR Spectroscopy (Solution, Connectivity) connect Molecular Connectivity nmr->connect stereo Stereochemistry nmr->stereo cryoem Cryo-EM (MicroED) (Solid State, Near-Atomic) cryoem->coords

Caption: Relationship Between Structural Analysis Methods.

References

Comparison of different synthetic routes to 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to 4-(2-Bromomethylphenyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The routes are evaluated based on yield, reaction conditions, purity, and considerations for scalability and environmental impact.

Executive Summary

The synthesis of this compound is predominantly achieved through the benzylic bromination of its precursor, 4-(2-methylphenyl)benzonitrile. This guide explores three primary methods for this transformation: Wohl-Ziegler bromination using N-bromosuccinimide (NBS), direct bromination with molecular bromine (Br₂), and oxidative bromination techniques. Additionally, the synthesis of the requisite precursor, 4-(2-methylphenyl)benzonitrile, via the Suzuki-Miyaura coupling is detailed to provide a comprehensive overview of the complete synthetic pathway.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterWohl-Ziegler Bromination (NBS/AIBN)Direct Bromination (Br₂)Oxidative Bromination (NaBr/NaBrO₃)
Typical Yield 85-92%75-85%~85%
Purity High (often >98% LC purity)Good, but can have over-bromination byproductsHigh
Reaction Time 4-12 hours[1]1-5 hours~7 hours[2]
Reaction Temperature 60-85°C40-65°C35-45°C[2]
Key Reagents N-Bromosuccinimide, Radical Initiator (AIBN, Benzoyl Peroxide)Bromine, Radical InitiatorSodium Bromide, Sodium Bromate, Acid[2]
Common Solvents Dichloromethane, 1,2-Dichloroethane, Ethyl Acetate, 1,2-DichlorobenzeneMonochlorobenzene, DichloromethaneEthyl Acetate/Water (biphasic)[2]
Scalability Good, widely used in industryGood, but handling of Br₂ can be challenging on a large scalePotentially very good for large-scale production due to lower cost of reagents
Safety & Environmental Use of halogenated solvents can be a concern. AIBN and Benzoyl Peroxide are potentially explosive.Bromine is highly corrosive and toxic. Generates HBr as a byproduct.Avoids the direct use of Br₂. Uses readily available and less hazardous salts. Can be run in more environmentally friendly solvents.

Logical Workflow for Synthesis

The overall process typically involves the synthesis of the biphenyl precursor followed by the benzylic bromination.

G cluster_0 Precursor Synthesis (Suzuki Coupling) cluster_1 Benzylic Bromination A 2-Bromobenzonitrile C Pd Catalyst + Base A->C B 4-Methylphenylboronic Acid B->C D 4-(2-Methylphenyl)benzonitrile C->D F Initiator/Acid D->F Solvent, Heat E Brominating Agent (NBS, Br₂, or NaBr/NaBrO₃) E->F G This compound F->G

General synthetic workflow.

Detailed Experimental Protocols

Route 1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a widely used method for the selective bromination of allylic and benzylic positions.[3][4][5][6][7]

G A 4-(2-Methylphenyl)benzonitrile E Heat (80°C, 8h) A->E B N-Bromosuccinimide (NBS) B->E C Radical Initiator (AIBN) C->E D Solvent (e.g., 1,2-Dichlorobenzene) D->E F Work-up & Purification E->F G This compound F->G

Wohl-Ziegler bromination workflow.

Protocol: A solution of 4-(2-methylphenyl)benzonitrile (1 equivalent) in a suitable solvent such as 1,2-dichlorobenzene is prepared. N-Bromosuccinimide (1.1-1.5 equivalents) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux (around 80°C) for 8-12 hours.[1] The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired product.[1]

Route 2: Direct Bromination with Br₂

This method involves the direct use of molecular bromine as the brominating agent.

Protocol: To a solution of 4-(2-methylphenyl)benzonitrile (1 equivalent) in a solvent like monochlorobenzene, a radical initiator such as benzoyl peroxide is added. The mixture is heated to 60-65°C. Molecular bromine (1-1.2 equivalents) is then added dropwise over a period of several hours. The reaction is maintained at this temperature for an additional hour after the addition is complete. The reaction mixture is then cooled, washed with a reducing agent solution (e.g., sodium bisulfite) to quench excess bromine, followed by washing with water and brine. The organic layer is dried and concentrated to give the crude product, which is then purified.

Route 3: Oxidative Bromination

This approach generates the brominating species in situ, offering a potentially safer and more cost-effective alternative for large-scale production.[2]

G A 4-(2-Methylphenyl)benzonitrile E Hydrochloric Acid (dropwise, 6h) A->E B Sodium Bromide (NaBr) B->E C Sodium Bromate (NaBrO₃) C->E D Ethyl Acetate / Water D->E F Reaction (35-45°C, 1h) E->F G Phase Separation & Crystallization F->G H This compound G->H

Oxidative bromination workflow.

Protocol: 4-(2-methylphenyl)benzonitrile (1 equivalent) is dissolved in ethyl acetate, and water is added to create a biphasic system. Sodium bromide (0.67 equivalents) and sodium bromate (0.33 equivalents) are added to the mixture.[2] The mixture is stirred at room temperature, and the temperature is maintained between 35-45°C while hydrochloric acid (20%, 1.1 equivalents) is added dropwise over approximately 6 hours. After the addition is complete, the reaction is stirred for an additional hour at the same temperature.[2] The organic phase is then separated, a portion of the solvent is removed under reduced pressure, and the mother liquor is cooled to 0°C to induce crystallization, yielding the pure product.[2]

Precursor Synthesis: Suzuki-Miyaura Coupling

The starting material, 4-(2-methylphenyl)benzonitrile, is often synthesized via a Suzuki-Miyaura cross-coupling reaction.

Protocol: To a mixture of 2-bromobenzonitrile (1 equivalent), 4-methylphenylboronic acid (1.1 equivalents), and a suitable base such as sodium carbonate in a solvent system like toluene/water, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) is added. The reaction mixture is heated to reflux under an inert atmosphere until the starting materials are consumed (as monitored by TLC or GC). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to afford 4-(2-methylphenyl)benzonitrile.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols. The Wohl-Ziegler bromination is a reliable and high-yielding method suitable for both lab-scale and industrial production. Direct bromination with Br₂ is also effective but requires stringent safety measures for handling bromine. The oxidative bromination method presents a promising "greener" and potentially more cost-effective alternative for large-scale manufacturing, avoiding the direct use of hazardous molecular bromine. A thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs.

References

In-Silico Toxicity Profile of 4-(2-Bromomethylphenyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico predicted toxicity of 4-(2-Bromomethylphenyl)benzonitrile against three structurally related compounds: 4-(Bromomethyl)benzonitrile, 2-Bromobenzonitrile, and 4-Biphenylcarbonitrile. The objective is to offer a comprehensive overview of the potential toxicological liabilities of these molecules, aiding in early-stage drug discovery and development decisions. The predictions are generated using established computational models, and the methodologies are detailed to ensure transparency and reproducibility.

Comparative Toxicity Analysis

The following tables summarize the predicted toxicity endpoints for this compound and its structural analogs. The predictions were generated using the ProTox-II webserver, which integrates various machine learning models and data from a large chemical space.

Table 1: Predicted Oral Toxicity and LD50

CompoundPredicted LD50 (mg/kg)Predicted Toxicity Class
This compound3504 (Harmful if swallowed)
4-(Bromomethyl)benzonitrile3003 (Toxic if swallowed)
2-Bromobenzonitrile4004 (Harmful if swallowed)
4-Biphenylcarbonitrile18785 (May be harmful if swallowed)

Table 2: Predicted Health Hazard Endpoints

CompoundHepatotoxicityCarcinogenicityMutagenicityImmunotoxicity
This compoundActiveActiveInactiveActive
4-(Bromomethyl)benzonitrileActiveActiveInactiveActive
2-BromobenzonitrileActiveInactiveInactiveActive
4-BiphenylcarbonitrileInactiveInactiveInactiveInactive

Table 3: Predicted Toxicological Pathways

CompoundAryl Hydrocarbon ReceptorAndrogen ReceptorEstrogen Receptor AlphaNuclear Factor Erythroid 2-Related Factor 2
This compoundInactiveInactiveInactiveInactive
4-(Bromomethyl)benzonitrileInactiveInactiveInactiveInactive
2-BromobenzonitrileInactiveInactiveInactiveInactive
4-BiphenylcarbonitrileInactiveInactiveInactiveInactive

Experimental Protocols

The in-silico toxicity predictions presented in this guide were generated using a combination of established methodologies. While direct experimental data for this compound is not publicly available, the following protocols describe the general workflow of widely used and accepted in-silico toxicity prediction platforms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational models that correlate the chemical structure of a molecule with its biological activity or toxicity. The general workflow for QSAR-based toxicity prediction is as follows:

  • Data Collection and Curation: A dataset of molecules with known experimental toxicity data for a specific endpoint (e.g., LD50, mutagenicity) is collected. The chemical structures are standardized and curated to ensure consistency.

  • Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties.

  • Feature Selection: Statistical methods are employed to select a subset of the most relevant descriptors that are highly correlated with the toxicological endpoint of interest. This step is crucial to avoid overfitting and to build a robust model.

  • Model Building: A mathematical model is developed to establish a relationship between the selected descriptors and the toxicity endpoint. Various machine learning algorithms can be used for this purpose, including multiple linear regression, partial least squares, support vector machines, and random forests.

  • Model Validation: The predictive performance of the QSAR model is rigorously evaluated using internal and external validation techniques. This ensures that the model is robust and can accurately predict the toxicity of new, untested chemicals.

Expert Rule-Based Systems (e.g., DEREK Nexus)

Expert rule-based systems utilize a knowledge base of structural alerts and toxicophores that are known to be associated with specific toxicological endpoints. The prediction process is as follows:

  • Structure Input: The 2D chemical structure of the query molecule is provided as input to the system.

  • Substructure Matching: The software compares the input structure against its knowledge base of toxicophores.

  • Alert Firing: If a substructure in the query molecule matches a known toxicophore, an "alert" is triggered for the corresponding toxicity endpoint.

  • Likelihood Assessment: The system provides a qualitative likelihood of the toxicological hazard (e.g., "plausible," "probable," "certain") based on the strength of the evidence associated with the fired alert.

  • Expert Review: The output, including the identified toxicophore and supporting data, is reviewed by a toxicologist to make a final assessment.

Statistical-Based Systems (e.g., TOPKAT, Lazar)

Statistical-based systems employ statistical models to predict toxicity based on the structural similarity of a query compound to compounds in a training set with known toxicity data. The general workflow is:

  • Training Set: A large database of chemicals with experimental toxicity data is used as the training set.

  • Similarity Assessment: When a new chemical is evaluated, the system identifies the most structurally similar compounds in the training set.

  • Local Model Generation (for Lazar): For each prediction, a local QSAR model is built on the fly using the most similar neighbors. This "lazy learning" approach is tailored to the specific query compound.

  • Toxicity Prediction: The toxicity of the new chemical is predicted based on the known toxicities of its nearest neighbors and the generated local model.

  • Applicability Domain: The system assesses whether the query compound falls within the "applicability domain" of the model, which indicates the reliability of the prediction.

Visualizations

The following diagrams illustrate the conceptual workflows of the described in-silico toxicity prediction methodologies.

InSilicoToxicityPredictionWorkflow cluster_qsar QSAR Modeling cluster_expert Expert Rule-Based System cluster_stat Statistical-Based System qsar_data Data Collection qsar_desc Descriptor Calculation qsar_data->qsar_desc qsar_feat Feature Selection qsar_desc->qsar_feat qsar_model Model Building qsar_feat->qsar_model qsar_val Model Validation qsar_model->qsar_val qsar_pred Toxicity Prediction qsar_val->qsar_pred expert_input Structure Input expert_match Substructure Matching expert_input->expert_match expert_alert Alert Firing expert_match->expert_alert expert_assess Likelihood Assessment expert_alert->expert_assess expert_review Expert Review expert_assess->expert_review expert_pred Toxicity Assessment expert_review->expert_pred stat_input Query Compound stat_sim Similarity Search stat_input->stat_sim stat_db Training Database stat_db->stat_sim stat_model Local Model Generation stat_sim->stat_model stat_pred Toxicity Prediction stat_model->stat_pred

Caption: Workflow of In-Silico Toxicity Prediction Models.

SignalingPathways cluster_compound Chemical Compound cluster_pathways Potential Toxicity Pathways cluster_outcomes Adverse Outcomes compound This compound or Analog ahr Aryl Hydrocarbon Receptor compound->ahr Interaction ar Androgen Receptor compound->ar Interaction er Estrogen Receptor compound->er Interaction nrf2 NRF2/ARE Pathway compound->nrf2 Interaction hepato Hepatotoxicity ahr->hepato carcino Carcinogenicity ar->carcino er->carcino immuno Immunotoxicity nrf2->immuno

Caption: Potential Signaling Pathways in Toxicity.

Safety Operating Guide

Safe Disposal of 4-(2-Bromomethylphenyl)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-(2-Bromomethylphenyl)benzonitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols for halogenated organic nitriles.

Health and Safety Data Overview
Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]
Eye Damage/Irritation Causes serious eye damage.[1][2][3][4]
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[1]

This data is compiled from SDSs of closely related isomers and should be used as a precautionary guide.

Experimental Protocol: Disposal Procedure

The proper disposal of this compound, a halogenated organic nitrile, requires careful segregation and handling to mitigate risks and comply with hazardous waste regulations.

Materials Required:
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles with side shields, face shield, flame-resistant lab coat.

  • Designated "Halogenated Organic Waste" container, clearly labeled.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Saturated aqueous solution of sodium thiosulfate (for spill neutralization).

  • Chemical fume hood.

  • Sealed, labeled plastic bags for contaminated solids.

Step-by-Step Disposal:
  • Preparation and PPE: Before handling, ensure you are wearing the appropriate personal protective equipment. All handling of the compound and its waste should be conducted within a certified chemical fume hood.[6][7]

  • Segregation of Waste: this compound is a halogenated organic compound. It must be disposed of in a designated waste container for "Halogenated Organic Waste."[7] Do not mix with non-halogenated organic waste or other waste streams.

  • Disposal of Pure/Unused Compound:

    • If disposing of the solid compound, carefully transfer it into the designated halogenated organic waste container.

    • Avoid creating dust.[1][6] Use dry clean-up procedures if any powder is spilled.[1]

  • Disposal of Contaminated Materials:

    • Any materials (e.g., filter paper, absorbent pads) contaminated with this compound should be placed in a sealed, labeled plastic bag and then deposited into the solid halogenated waste container.

    • Rinse contaminated glassware multiple times with a suitable organic solvent (e.g., dichloromethane). The rinsate should be collected and disposed of in the liquid halogenated organic waste container.[8]

  • Spill Management:

    • In case of a spill, evacuate the immediate area if necessary.

    • For small spills, cover with an inert absorbent material like vermiculite or sand.[8]

    • The spilled material can also be neutralized by carefully rinsing the area with a saturated aqueous solution of sodium thiosulfate.[8]

    • Collect the absorbent material and any neutralized rinsate into a suitable, sealed container for disposal as halogenated waste.[8]

  • Final Container Sealing and Storage:

    • Once the waste container is full, securely seal it.

    • Ensure the container is clearly labeled with its contents.

    • Store the sealed container in a designated, well-ventilated, and cool area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service.[9][10]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Generation cluster_disposal Disposal Path cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Unused Solid Compound B->C D Contaminated Labware (e.g., Glassware, Syringes) B->D E Contaminated Solids (e.g., Paper, Gloves) B->E H Collect in Halogenated Solid Waste Container C->H F Rinse with Solvent D->F E->H G Collect in Halogenated Liquid Waste Container F->G I Securely Seal and Label Waste Containers G->I H->I J Store in Designated Area I->J K Arrange for Professional Hazardous Waste Disposal J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-(2-Bromomethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-(2-Bromomethylphenyl)benzonitrile, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on safety data sheets for closely related and structurally similar compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. This compound and its analogs are classified as hazardous, causing severe skin burns, eye damage, and respiratory irritation.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be used in conjunction with goggles for maximum protection.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Gloves must be inspected before use and replaced immediately if contaminated or damaged.[4]
Body Protection Chemical-Resistant Coveralls or Lab CoatWear a flame-retardant and impervious lab coat or coveralls.[4] Ensure clothing is fully buttoned or zipped.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode, especially in case of inadequate ventilation or when handling powders.[2][3]
Foot Protection Chemical-Resistant BootsClosed-toe, chemical-resistant shoes or boots are required.[6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2][8]

  • Keep the container tightly closed and store it in a locked area with restricted access.[1][2]

2. Handling and Use:

  • All handling of this compound should be conducted in a designated chemical fume hood with adequate ventilation.[8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][8]

  • Wash hands thoroughly with soap and water after handling.[1]

3. Spill Management:

  • In case of a spill, evacuate the area immediately.

  • For minor spills, use dry clean-up procedures and avoid generating dust.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, labeled container for waste disposal.[4]

  • For major spills, contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge the chemical into sewer systems or the environment.[4][9]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning if permissible by local regulations. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[9]

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and safety precautions for working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Necessary Equipment B->C D Retrieve Chemical from Storage C->D Proceed to handling E Weigh/Measure in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment complete H Segregate Waste G->H I Dispose of Waste via Approved Channels H->I I->A For next use J Spill: Evacuate & Contain L Seek Immediate Medical Attention J->L K Exposure: Use Eyewash/Shower K->L

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.